C.I. Direct green 26
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
pentasodium;5-[[4-[[4-anilino-6-[[8-hydroxy-7-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H38N12O18S4.5Na/c1-24-14-36(41(80-2)23-35(24)59-61-38-21-32(82(71,72)73)15-25-16-33(83(74,75)76)22-40(64)43(25)38)60-62-45-42(84(77,78)79)18-26-17-31(81(68,69)70)20-37(44(26)46(45)65)53-50-55-48(51-27-6-4-3-5-7-27)54-49(56-50)52-28-8-10-29(11-9-28)57-58-30-12-13-39(63)34(19-30)47(66)67;;;;;/h3-23,63-65H,1-2H3,(H,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H3,51,52,53,54,55,56);;;;;/q;5*+1/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPJPKXFBLUBPI-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-])OC)N=NC4=C(C5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=NC(=NC(=N6)NC7=CC=C(C=C7)N=NC8=CC(=C(C=C8)O)C(=O)[O-])NC9=CC=CC=C9)O.[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H33N12Na5O18S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064305 | |
| Record name | C.I. Direct Green 26, pentasodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1333.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6388-26-7 | |
| Record name | Chlorantine fast green bll | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006388267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydroxy-5-[2-[4-[[4-[[8-hydroxy-7-[2-[4-[2-(8-hydroxy-3,6-disulfo-1-naphthalenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-3,6-disulfo-1-naphthalenyl]amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-, sodium salt (1:5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Direct Green 26, pentasodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-hydroxy-5-[[4-[[4-[[8-hydroxy-7-[[4-[(8-hydroxy-3,6-disulfo-1-naphthalenyl)azo]-2-methoxy-5-methylphenyl]azo]-3,6-disulfo-1-naphthalenyl]amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Solophenyl Green BLE: A Dye Primarily for Industry, Not the Laboratory
While the name "Solophenyl Green BLE" may evoke images of biological stains and fluorescent markers, extensive investigation reveals this dye is a workhorse of the textile and paper industries, with no significant documented applications in scientific research. Researchers, scientists, and drug development professionals will find a notable absence of this particular dye in the scientific literature as a tool for biological inquiry.
Solophenyl Green BLE is more formally known by its Colour Index name, Direct Green 26 , and CAS number 6388-26-7.[1] It belongs to the "direct dyes" class, so-named for their ability to directly bind to cellulosic fibers like cotton without the need for a mordant.[2] Its primary applications lie in the dyeing of cotton, viscose, silk, leather, and paper.[1][3][4]
Chemical and Physical Properties
A summary of the known properties of Direct Green 26 is presented below. This data is compiled from chemical supplier and dye industry resources.
| Property | Value/Description |
| Synonyms | Direct Green 26, Direct Fast Green BLE, Direct Green BLL[1] |
| C.I. Name | 34045[1] |
| Molecular Formula | C50H33N12Na5O18S4[1] |
| Molecular Weight | 1333.08 g/mol [1] |
| Appearance | Black powder[3] |
| Solubility | Soluble in water (yields a green solution), insoluble in organic solvents.[1][3] |
The Landscape of Biological Stains
In the realm of scientific research, particularly in cellular and molecular biology, specific dyes are chosen for their ability to selectively bind to particular biological structures and, in many cases, to fluoresce upon excitation with a specific wavelength of light. This allows for the visualization of cells, tissues, and subcellular components.
While Solophenyl Green BLE is a "direct dye," a class that does include some biological stains like Congo Red used for amyloid detection, there is no evidence to suggest that Solophenyl Green BLE shares this application.[2][5] The extensive searches conducted for this guide found no mention of Solophenyl Green BLE or Direct Green 26 being used for:
-
Microscopy or cellular imaging: There are no protocols or publications demonstrating its use as a stain for biological samples.
-
Amyloid or protein aggregation studies: Unlike Congo Red or Thioflavin T, it is not cited as a tool for detecting protein aggregates.
-
Involvement in signaling pathways: There is no indication that it interacts with or is used to study any biological signaling cascades.
The workflow for selecting a biological stain is rigorous, depending on the specific research question and the instrumentation available.
Conclusion for the Researcher
For researchers, scientists, and drug development professionals, the key takeaway is that Solophenyl Green BLE (Direct Green 26) is not a recognized tool in the biological sciences. The search for a suitable green dye for research applications should focus on well-documented fluorescent probes and stains such as those in the Alexa Fluor, DyLight, or CF dye families, or classic stains with established protocols. Time and resources would be better invested in these validated tools rather than in attempting to adapt an industrial dye with no scientific precedent for biological applications.
References
Unraveling the Molecular Interactions of C.I. 34045: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of dyes structurally and functionally related to C.I. 34045, with a primary focus on the well-characterized compounds Direct Red 80 (Sirius Red, C.I. 35780) and Congo Red (C.I. 22120) . These polyazo dyes are instrumental in the histological visualization and potential therapeutic modulation of highly ordered protein structures, namely collagen and amyloid fibrils. This document will detail the physicochemical basis of their interactions, present quantitative binding data, outline key experimental protocols, and provide visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: A Tale of Two Proteins
The primary mechanism of action for Direct Red 80 and Congo Red revolves around their specific, non-covalent binding to proteins with a high degree of structural order. The elongated, planar nature of these dye molecules allows them to align with the longitudinal grooves of fibrous proteins, leading to stabilized interactions and unique optical properties. The binding is primarily driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking.
Interaction with Collagen (Primarily Direct Red 80/Sirius Red)
Direct Red 80, when used in a picric acid solution (Picrosirius Red), demonstrates a high affinity for collagen fibers. The sulfonic acid groups of the dye molecules interact with the basic amino acid residues of the collagen triple helix. This alignment of the dye molecules along the collagen fiber dramatically enhances the natural birefringence of collagen when viewed under polarized light. This property allows for the visualization of collagen fibers and the differentiation of thicker, more mature type I collagen (appearing yellow-orange) from thinner, type III collagen (appearing green).
Interaction with Amyloid Fibrils (Primarily Congo Red)
Congo Red is the archetypal dye for the identification of amyloid deposits, which are characterized by their cross-β-sheet structure. The dye intercalates into the grooves of the β-sheets, with its linear structure running parallel to the fibril axis. This specific binding conformation constrains the torsional rotation of the Congo Red molecule, resulting in a characteristic "apple-green" birefringence under polarized light, a pathognomonic feature of amyloid. Beyond its diagnostic use, Congo Red has been shown to inhibit amyloid fibril formation and reduce the neurotoxicity of amyloid-β aggregates, suggesting a therapeutic potential.
Quantitative Binding Data
The following tables summarize the available quantitative data on the interaction of these dyes with their protein targets.
| Dye | Target Protein | Method | Dissociation Constant (Kd) | Reference |
| Congo Red | Amyloid β (Aβ) 1-40 (monomer) | NMR | ~5 µM (initial 1:1 complex) | [1] |
| Congo Red | Amyloid β (Aβ) 1-40 (monomer) | NMR | ~300 µM (subsequent 2:1 complex) | [1] |
| Congo Red | Insulin Fibrils | Spectrophotometry | Apparent KD of 1.75 x 10⁻⁷ M | [2] |
| Congo Red | Amyloid β (Aβ) 12-28 | Isothermal Titration Calorimetry | 10⁵ to 10⁶ M⁻¹ (Binding Constant, K) | [3] |
Note: Quantitative data for the binding of Direct Red 80 to collagen is less commonly reported in terms of dissociation constants. The interaction is often characterized by its enhancement of birefringence.
Experimental Protocols
Detailed methodologies for the key staining procedures are provided below.
Picrosirius Red Staining for Collagen Visualization
This protocol is adapted from standard histological procedures for the detection of collagen in tissue sections.[4][5][6][7][8]
Materials:
-
Paraffin-embedded tissue sections (5 µm)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Distilled water
-
Weigert's hematoxylin (B73222) (for nuclear counterstaining, optional)
-
Picrosirius Red solution (0.1% Direct Red 80 in saturated aqueous picric acid)
-
Acidified water (0.5% acetic acid in distilled water)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer to 100% ethanol (2 changes, 3 minutes each).
-
Hydrate through graded ethanol (95%, 70%) for 2 minutes each.
-
Rinse in distilled water.
-
-
(Optional) Nuclear Counterstaining:
-
Stain with Weigert's hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
-
Picrosirius Red Staining:
-
Immerse slides in Picrosirius Red solution for 60 minutes.
-
-
Washing:
-
Wash in two changes of acidified water.
-
-
Dehydration and Mounting:
-
Dehydrate rapidly through graded ethanol (70%, 95%, 100%).
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a suitable mounting medium.
-
Visualization:
-
Bright-field microscopy: Collagen appears red, cytoplasm yellow, and nuclei dark brown/black.
-
Polarized light microscopy: Collagen fibers exhibit strong birefringence, with thicker fibers appearing yellow-orange and thinner fibers appearing green.
Congo Red Staining for Amyloid Detection
This protocol is a standard method for identifying amyloid deposits in tissue sections.[9][10][11][12][13]
Materials:
-
Paraffin-embedded tissue sections (8-10 µm)
-
Xylene
-
Ethanol (100%, 95%, 80%)
-
Distilled water
-
Alkaline sodium chloride solution
-
Alkaline Congo Red solution (0.5% Congo Red in 50% ethanol with sodium hydroxide)
-
Mayer's hematoxylin (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize and rehydrate sections to distilled water as described for Picrosirius Red staining.
-
-
Pre-treatment:
-
Incubate sections in alkaline sodium chloride solution for 20 minutes.
-
-
Congo Red Staining:
-
Stain in alkaline Congo Red solution for 20-30 minutes.
-
-
Washing and Differentiation:
-
Rinse in distilled water.
-
Differentiate quickly in 80% ethanol.
-
-
Nuclear Counterstaining:
-
Counterstain with Mayer's hematoxylin for 30 seconds to 2 minutes.
-
"Blue" the hematoxylin in tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol (95%, 100%).
-
Clear in xylene and mount.
-
Visualization:
-
Bright-field microscopy: Amyloid deposits appear pink to red.
-
Polarized light microscopy: Amyloid deposits exhibit the characteristic apple-green birefringence.
Visualizing Molecular Interactions and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Binding of Direct Red 80 to Collagen.
Caption: Binding of Congo Red to Amyloid Fibrils.
Caption: Picrosirius Red Staining Workflow.
Caption: Congo Red Staining Workflow.
References
- 1. NMR reveals two-step association of Congo Red to amyloid β in low-molecular-weight aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative evaluation of congo red binding to amyloid-like proteins with a beta-pleated sheet conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temperature dependence of Congo red binding to amyloid β12-28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.emory.edu [med.emory.edu]
- 5. mmpc.org [mmpc.org]
- 6. Picrosirius Red (PSR) Staining and Quantification in Mouse Ovaries [protocols.io]
- 7. Sirius Red Staining Protocol for Collagen - IHC WORLD [ihcworld.com]
- 8. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 10. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 11. stainsfile.com [stainsfile.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
C.I. Direct Green 26 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the chemical and physical properties of C.I. Direct Green 26 (Colour Index Number 34045), a trisazo class dye. While its primary application lies within the textile and paper industries, this document consolidates the available technical data for a scientific audience.
Chemical and Physical Properties
This compound is a water-soluble dye that appears as a black powder.[1] Its primary use is for dyeing cellulosic materials such as cotton and viscose, as well as silk, leather, and paper.[1][2] There is some variability in the reported molecular formula and weight in commercial listings, however, the most consistently cited data from chemical databases are presented below.
| Property | Value | Reference |
| CAS Number | 6388-26-7 | [1][2] |
| Molecular Formula | C₅₀H₃₃N₁₂Na₅O₁₈S₄ | [2] |
| Molecular Weight | 1333.08 g/mol | [2] |
| Synonyms | Direct Fast Green BLE, Direct Green BLL, Solophenyl Green BLE | [2] |
| Appearance | Black powder | [1] |
| Solubility | Soluble in water (green solution), insoluble in organic solvents. | [1][2] |
Toxicological Data
Limited toxicological data for this compound is available. The following values have been reported:
| Test | Species | Result |
| Oral LD₅₀ | Rat | > 5000 mg/kg |
| EC₅₀ (48h) | Daphnia magna | > 100 mg/L |
| EC₅₀ (3h) | Activated sludge | > 100 mg/L |
Applications in Biological Research
Hypothetical Experimental Protocol for Histological Staining
Disclaimer: The following is a hypothetical protocol adapted from general methods for direct dyes. It is not a validated procedure for this compound and should be used for conceptual understanding only. Optimization would be required for any practical application.
Objective: To hypothetically assess the staining properties of this compound on paraffin-embedded tissue sections.
Materials:
-
This compound
-
Distilled water
-
Ethanol (B145695) (various grades)
-
Xylene
-
Paraffin-embedded tissue sections on slides
-
Coplin jars
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through absolute ethanol (2 changes, 3 minutes each).
-
Transfer through 95% ethanol (3 minutes).
-
Transfer through 70% ethanol (3 minutes).
-
Rinse in running tap water.
-
-
Staining:
-
Prepare a 1% (w/v) aqueous solution of this compound.
-
Immerse slides in the staining solution for 10-20 minutes.
-
Optional: For enhanced differentiation, a brief rinse in an acidic or basic solution could be tested.
-
-
Dehydration and Mounting:
-
Quickly rinse slides in distilled water.
-
Dehydrate through graded ethanols (70%, 95%, absolute), 2 minutes each.
-
Clear in xylene (2 changes, 3 minutes each).
-
Mount with a permanent mounting medium.
-
Expected Outcome (Hypothetical): Based on the properties of direct dyes, this compound might be expected to bind to cellulosic materials or potentially to certain proteins, resulting in a green coloration of these structures. The specificity and intensity of staining would need to be determined experimentally.
Signaling Pathways and Drug Development
There is no information in the current scientific literature to suggest that this compound has a role in any specific biological signaling pathways or that it is under investigation as a therapeutic agent. Its molecular structure and primary application as a textile dye do not immediately suggest a pharmacological function.
Visualizations
The following diagrams illustrate a conceptual workflow for evaluating a dye's potential as a histological stain and a logical relationship for its application.
Caption: A conceptual workflow for evaluating a dye as a histological stain.
Caption: Logical relationship of this compound properties and applications.
References
Synonyms and alternative names for C.I. Direct Green 26
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Direct Green 26 is a polyazo direct dye that has historically been utilized in the textile and paper industries for its vibrant green hue and affinity for cellulosic fibers. While its industrial applications are well-documented, its utility within the realms of biological research and drug development is less explored. This technical guide provides an in-depth overview of this compound, including its various synonyms and alternative names, key chemical and physical properties, and a detailed experimental protocol for a specific biological application. Furthermore, this guide elucidates a critical metabolic pathway relevant to the toxicology of azo dyes, a class to which this compound belongs.
Synonyms and Alternative Names
This compound is known by a multitude of synonyms and trade names, which can often be a source of confusion in scientific literature and commercial listings. A comprehensive, though not exhaustive, list is provided below to aid in the identification of this compound.
-
Amanil Fast Green BLC
-
Chlorantine Fast Green BLL
-
C.I. 34045
-
This compound, pentasodium salt
-
Diazol Green BN
-
Diazol Light Green BL,BMA
-
Direct Fast Green BLE
-
Direct Green BLL
-
Direct Green BL
-
Fenaluz Green B
-
Green BL
-
Helion Green BL
-
Lumison Green BL
-
Optisal Green BL
-
Saturn Green LB
-
Solar Green BL
-
Solophenyl Green BLE
-
Solophenyl Green BLE 155%
Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| C.I. Name | 34045 | [1][2] |
| CAS Number | 6388-26-7 | [3] |
| Molecular Formula | C₅₀H₃₃N₁₂Na₅O₁₈S₄ | [2] |
| Molecular Weight | 1333.08 g/mol | [2] |
| Physical Form | Powder | [4] |
| Color | Green | [4] |
| Odor | Odorless | [4] |
| Water Solubility | Soluble | [2] |
Experimental Protocol: Staining of Callose in Plant Tissues
Recent research has identified a specific application for this compound (under the synonym Chlorantine Fast Green BLL) as a stain for callose in plant tissues. Callose is a β-1,3-glucan polymer that plays a crucial role in various physiological processes in plants, including wound healing and defense against pathogens. The following protocol is based on the findings of R.B. Pearce (1986) for staining callose in the phloem of oak trees.
Materials:
-
This compound (Chlorantine Fast Green BLL)
-
Distilled water
-
Plant tissue sections (e.g., oak phloem)
-
Microscope slides and coverslips
-
Mounting medium
-
(Optional) Resorcinol (B1680541) blue for comparative staining
-
(Optional) Aniline (B41778) blue for fluorescence microscopy confirmation
-
(Optional) β-1,3-glucanase for enzymatic digestion control
Procedure:
-
Staining Solution Preparation: Prepare a 0.45% (w/v) aqueous solution of this compound. Dissolve 0.45 g of the dye in 100 mL of distilled water.
-
Tissue Preparation: Fresh or fixed plant tissue sections can be used. If using fixed tissue, ensure it is adequately rinsed with distilled water before staining.
-
Staining: Immerse the tissue sections in the 0.45% this compound solution. The optimal staining time may vary depending on the tissue type and thickness; however, a starting point of 5-10 minutes is recommended.
-
Washing: After staining, thoroughly rinse the sections with distilled water to remove excess stain.
-
Mounting: Mount the stained sections on a microscope slide with a suitable mounting medium and apply a coverslip.
-
Microscopy: Observe the sections under a light microscope. Callose deposits will appear as a distinct deep green color.
Confirmation and Controls (Optional):
-
Comparative Staining: Stain adjacent tissue sections with a known callose stain, such as resorcinol blue, to confirm the localization of the green staining.
-
Fluorescence Microscopy: Use aniline blue staining and fluorescence microscopy as another method to verify the presence of callose.
-
Enzymatic Digestion: Treat a stained section with β-1,3-glucanase. The disappearance of the green staining after enzymatic treatment confirms its specificity for callose.
Metabolic Pathway of Azo Dyes
This compound belongs to the azo class of dyes. A significant toxicological consideration for this class of compounds is their metabolic activation, primarily by azoreductase enzymes present in the gut microbiota and the liver. This metabolic pathway can lead to the formation of potentially carcinogenic aromatic amines.
Caption: Metabolic pathway of azo dyes leading to potential carcinogenesis.
This diagram illustrates the initial reduction of an azo dye, such as this compound, by azoreductase enzymes. This cleavage of the azo bond (-N=N-) results in the formation of aromatic amines. These amines can then undergo further metabolic activation, for example, through N-hydroxylation, to form reactive electrophilic intermediates. These reactive species can covalently bind to DNA, forming DNA adducts, which are lesions that can initiate the process of carcinogenesis.
Conclusion
This compound is a versatile dye with a growing potential for application in biological research, particularly in the field of plant histochemistry. The detailed protocol for callose staining provides a valuable tool for plant biologists. However, researchers and drug development professionals should be mindful of the toxicological considerations associated with azo dyes. The metabolic activation pathway leading to the formation of potentially carcinogenic aromatic amines underscores the importance of appropriate handling and safety precautions when working with this and other related compounds. Further research into the biological activities and potential applications of this compound may unveil new opportunities for its use in scientific investigation.
References
C.I. Direct Green 26: A Technical Guide to Laboratory Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling procedures for C.I. Direct Green 26 (CAS No. 6388-26-7) in a laboratory setting. The information compiled is based on available safety data sheets, general knowledge of azo dye toxicology, and standard laboratory safety protocols. Due to a lack of extensive, publicly available toxicological data for this specific dye, a cautious approach to handling is strongly recommended.
Hazard Identification and Classification
This compound is a trisazo dye.[1] While comprehensive toxicological data is not available, the primary hazards are associated with its potential for eye and skin irritation, respiratory irritation upon inhalation of dust, and the risks associated with the broader class of azo dyes.[2] Azo dyes can be metabolized to aromatic amines, some of which are known or suspected carcinogens.[3][4]
Emergency Overview:
-
Appearance: Green powder.[2]
-
Odor: Odorless.[2]
-
Primary Hazards: May cause eye, skin, and respiratory tract irritation. Harmful if swallowed.[2] There are possible risks of irreversible effects.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅₀H₃₃N₁₂Na₅O₁₈S₄ | [1] |
| Molecular Weight | 1333.08 g/mol | [1] |
| pH | 7.5 | [2] |
| Solubility in Water | 20 g/L (at 80-85 °C) | [1][5] |
Table 2: Toxicological Data
| Endpoint | Value | Reference |
| LD50/LC50 | Not available/Unlisted | [2] |
| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA | [2] |
| Mutagenicity | Mutagenicity data has been reported, but specific studies are not detailed in the available SDS. | [2] |
Experimental Protocols
Protocol for Handling and Dispensing Powdered Dye
-
Preparation:
-
Ensure a designated workspace is clean and uncluttered.
-
Work within a certified chemical fume hood or a ventilated enclosure to minimize inhalation of dust.[2]
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Personal Protective Equipment (PPE):
-
Dispensing:
-
Carefully open the container, avoiding sudden movements that could create airborne dust.
-
Use a dedicated, clean spatula or scoop for transferring the dye.
-
Weigh the desired amount of dye in a tared, sealed container to prevent dust dispersion.
-
If preparing a solution, add the powder to the solvent slowly to avoid splashing.
-
-
Post-Dispensing:
-
Securely close the stock container.
-
Clean any minor spills immediately using a damp cloth or paper towel (see Section 4.1 for spill cleanup protocol).
-
Wipe down the work surface and any contaminated equipment with a damp cloth.
-
Dispose of all contaminated disposable materials (bench paper, gloves, wipes) in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling the dye.
-
Protocol for Decontamination of Glassware
-
Initial Rinse:
-
Under a fume hood, rinse the contaminated glassware with a suitable solvent (e.g., water, if the dye is soluble) to remove the bulk of the dye. Collect the rinsate as hazardous waste.
-
-
Soaking:
-
Immerse the glassware in a cleaning solution. A solution of a laboratory detergent is a common choice. For stubborn residues, a base bath (with appropriate safety precautions) may be necessary.
-
-
Scrubbing:
-
Use appropriate brushes to scrub all surfaces of the glassware.
-
-
Rinsing:
-
Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water.
-
-
Drying:
-
Allow the glassware to air dry or place it in a drying oven.
-
Emergency Procedures
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For a dry spill, carefully cover the spill with a damp paper towel to avoid generating dust. For a liquid spill, contain it with an absorbent material.
-
Cleanup:
-
Wearing appropriate PPE, gently sweep or vacuum the solid material and place it into a labeled, sealed container for hazardous waste disposal.[2] Avoid dry sweeping which can create dust.
-
Clean the spill area thoroughly with soap and water.
-
-
Decontamination: Decontaminate any equipment used for cleanup.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation develops or persists.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Exposure Controls and Personal Protection
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize dust and vapor exposure.[2]
-
An eyewash station and safety shower should be readily accessible.[2]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles are required. A face shield may be necessary for splash hazards.[2][6]
-
Skin Protection: A lab coat and closed-toe shoes are mandatory. Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).[2][6]
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator for dusts should be worn.[2]
Handling and Storage
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing.[2]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing and reducing agents.[2]
Stability and Reactivity
-
Chemical Stability: Stable under normal temperatures and pressures.[2]
-
Conditions to Avoid: Excess heat and incompatible materials.[2]
-
Incompatible Materials: Strong oxidizing agents and strong reducing agents.[2]
-
Hazardous Decomposition Products: May produce irritating and toxic fumes and gases upon thermal decomposition.[2]
Visualizations
Caption: Workflow for responding to a spill of this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. cncolorchem.com [cncolorchem.com]
- 3. silkandwillow.com [silkandwillow.com]
- 4. What Are the Health Risks of Textile Dyes? → Question [pollution.sustainability-directory.com]
- 5. Direct Green 26 CAS#: 6388-26-7 [m.chemicalbook.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
A Technical Guide to the Solubility of C.I. Direct Green 26
This document provides an in-depth technical overview of the solubility characteristics of C.I. Direct Green 26 (CAS No. 6388-26-7), a trisazo-class dye.[1] The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This guide compiles available quantitative data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for assessing dye solubility.
Quantitative Solubility Data
The solubility of this compound has been reported in various sources. The dye is generally characterized as being soluble in water and insoluble in most organic solvents.[1][2] A summary of the quantitative data is presented below.
| Solvent | Temperature | Solubility | pH | Source |
| Water | 80-85 °C | 20 g/L | Not Specified | [1] |
| Water | 25 °C | ≥2 g/L | Not Specified | [3] |
| Water | 20 °C | 4.38 g/L | ~7.3 | [4][5] |
| Ethanol | Not Specified | Slightly Soluble | Not Specified | [3] |
| Organic Solvents (general) | Not Specified | Insoluble | Not Specified | [1][4] |
| Ether | Not Specified | Insoluble | Not Specified | [3] |
| Benzene | Not Specified | Insoluble | Not Specified | [3] |
Experimental Protocol for Solubility Determination
While specific experimental details for this compound are not extensively published, a generalized protocol for determining the solubility of a dye can be established based on standard laboratory methods.[6][7] The following protocol outlines a common approach.
Objective: To determine the solubility of a dye in a specific solvent at a given temperature.
Materials:
-
Dye sample (e.g., this compound)
-
Selected solvent(s) (e.g., deionized water, ethanol)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Spectrophotometer (UV-Vis)
-
Glass vials or tubes
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., syringe filters with appropriate pore size)
Methodology: Saturated Shake-Flask Method
-
Preparation of Supersaturated Solution:
-
Add an excess amount of the dye to a known volume of the solvent in a glass vial. This ensures that the solution will reach saturation.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved dye.
-
-
Phase Separation:
-
After equilibration, remove the vial and allow it to stand undisturbed at the constant temperature to let the excess solid settle.
-
To ensure complete separation of undissolved solids, centrifuge the sample at a high speed.
-
-
Sample Extraction and Dilution:
-
Carefully extract a precise aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is crucial to draw the liquid from the upper portion of the solution.
-
For highly colored solutions, perform a serial dilution with the same solvent to bring the concentration within the linear range of the spectrophotometer.
-
-
Quantification:
-
Measure the absorbance of the diluted solution at the dye's maximum absorbance wavelength (λmax) using a UV-Vis spectrophotometer.
-
Determine the concentration of the dye in the diluted sample using a pre-established calibration curve (prepared from standards of known concentrations).
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the dye in that solvent at the specified temperature.
-
Alternative Method: Solubility Titration A rapid method known as 'solubility titration' can also be employed.[6] This technique involves adding the dye to the solvent in small, gradual increments.[6] The extinction or light scattering of the solution is measured after each addition.[6] A sharp change in the measured property indicates the point at which the solubility limit has been exceeded.[6]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of a dye.
Caption: Workflow for Dye Solubility Determination.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Direct Green 26 | 6388-26-7 [chemicalbook.com]
- 3. China Direct Green 26 Manufacturers, Factory - Free Sample - YADONG GROUP [dyeindustry.com]
- 4. chembk.com [chembk.com]
- 5. Direct Green 26 - Safety Data Sheet [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Trisazo Dyes in Modern Research: A Technical Guide to Potential Applications of Direct Green 26
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trisazo dyes, a subclass of azo compounds characterized by the presence of three azo (-N=N-) bonds, have long been mainstays in the textile industry for their vibrant colors and strong affinity for cellulosic fibers. Direct Green 26 is a prime example of such a dye, valued for its dyeing properties.[1][2][3] Beyond their traditional use, the inherent chemical structures of trisazo dyes offer a platform for a diverse range of advanced research applications. This technical guide explores the potential research applications of trisazo dyes, with a focus on Direct Green 26, by examining the broader landscape of azo dye research. While specific studies on Direct Green 26 in these advanced fields are limited, this guide aims to provide a comprehensive overview of potential applications, relevant experimental protocols, and a framework for future research. Potential applications discussed include antimicrobial activity, enzyme inhibition, photodynamic therapy, and roles as molecular probes and components of drug delivery systems.
Introduction to Trisazo Dyes and Direct Green 26
Trisazo dyes are complex organic molecules containing three azo groups that link aromatic moieties. This extended conjugation is responsible for their strong absorption of light in the visible spectrum, resulting in intense colors. Direct Green 26 (C.I. 34045) is a notable example, primarily used for dyeing cotton, viscose, silk, leather, and paper.[2][3] Its molecular structure and properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₀H₃₃N₁₂Na₅O₁₈S₄ | [2][3] |
| Molecular Weight | 1333.08 g/mol | [2][3] |
| Appearance | Black powder | [2] |
| Solubility | Soluble in water (green solution) | [2] |
While the primary application of Direct Green 26 remains in the dyeing industry, the chemical functionalities present in its structure, and in trisazo dyes in general, suggest potential for broader scientific applications.
Potential Research Applications of Trisazo Dyes
The research landscape for the broader class of azo and trisazo dyes reveals several promising areas of investigation. These applications often leverage the dyes' chromophoric nature, ability to interact with biological molecules, and potential for chemical modification.
Antimicrobial Agents
Several studies have demonstrated the antimicrobial properties of novel trisazo and other azo dyes against various pathogenic bacteria and fungi.[4][5][6][7] The proposed mechanism often involves the interaction of the dye with cellular components, leading to disruption of essential processes.
A study on a novel synthesized trisazo dye showed significant activity against a panel of bacteria and yeasts, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 128 µg/mL.[4][5] The data from this study is summarized below as an example of the type of quantitative data that could be generated for Direct Green 26.
Table 1: Antimicrobial Activity of a Novel Trisazo Dye (Compound 7) [4][5]
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Candida albicans | 4 |
| Cryptococcus neoformans | 2 |
Note: This data is for a different trisazo dye and is presented for illustrative purposes.
Enzyme Inhibition
Azo dyes have been investigated as inhibitors of various enzymes. For example, certain azo dyes have shown inhibitory effects on HCV NS3 helicase, an enzyme crucial for the replication of the Hepatitis C virus.[8] The mechanism of inhibition often involves the binding of the dye to the active site or an allosteric site of the enzyme, thereby blocking its catalytic activity. The complex aromatic structure of trisazo dyes could allow for specific interactions with protein targets.
Photodynamic Therapy (PDT)
Photodynamic therapy is a treatment modality that uses a photosensitizer, light, and oxygen to induce cell death, primarily in cancer cells.[9][10] Upon activation by light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS) that are toxic to the surrounding cells.[11] Dyes with extended π-systems, like trisazo dyes, often possess the necessary photophysical properties to act as photosensitizers. Research into novel dyes for PDT is an active area, and trisazo dyes could be explored for their potential in this field.[12]
Molecular Probes and Imaging
The fluorescent properties of some dyes make them suitable for use as molecular probes in various biological assays.[1] For instance, dyes can be used to study dye-DNA interactions through techniques like fluorescence quenching.[13][14][15][16][17][18] The binding of a dye to a biological molecule can lead to changes in its fluorescence intensity or lifetime, providing information about the binding event. Furthermore, the cellular uptake and subcellular localization of fluorescent dyes can be visualized using fluorescence microscopy, offering insights into cellular processes.[11][19][20][21]
Drug Delivery Systems
Azo compounds have been incorporated into nanoparticles for drug delivery applications.[22][23][24][25] The azo bond can be designed to be cleaved under specific physiological conditions, such as the reductive environment of the colon, allowing for targeted drug release. While this application is more established for simpler azo compounds, the synthesis of functionalized trisazo dyes could open avenues for their use in more complex drug delivery systems.
Experimental Protocols
Detailed experimental protocols for the above applications would need to be optimized for Direct Green 26. However, standard methodologies can be adapted.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for assessing the antimicrobial activity of a compound.
-
Preparation of Stock Solution: Dissolve Direct Green 26 in a suitable solvent (e.g., sterile deionized water or DMSO) to a high concentration (e.g., 10 mg/mL).
-
Bacterial/Fungal Strains: Use standardized strains of bacteria and fungi (e.g., from ATCC).
-
Culture Media: Prepare appropriate liquid culture media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the Direct Green 26 stock solution in the culture medium to achieve a range of concentrations.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the dye that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of a compound on the viability of mammalian cells.
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HeLa, HepG2) in appropriate culture medium supplemented with fetal bovine serum.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Direct Green 26 for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
The following diagrams illustrate key concepts relevant to the research applications of trisazo dyes.
Caption: Hypothetical signaling pathway potentially modulated by a trisazo dye.
Caption: General experimental workflow for bioactive trisazo dye discovery.
Caption: Logical relationship for designing functional trisazo dyes.
Conclusion and Future Directions
Direct Green 26, a representative trisazo dye, is a well-established colorant with a long history of industrial use. While its application in advanced research fields has not been extensively explored, the broader class of trisazo and azo dyes demonstrates significant potential in areas such as antimicrobial therapy, enzyme inhibition, and bio-imaging. The structural complexity and synthetic tractability of these dyes make them attractive candidates for the development of novel functional molecules. Future research should focus on the systematic evaluation of Direct Green 26 and other trisazo dyes in a variety of biological assays. Elucidating structure-activity relationships will be key to designing new derivatives with enhanced potency and specificity for various therapeutic and diagnostic applications. The protocols and conceptual frameworks presented in this guide provide a starting point for researchers to unlock the untapped potential of this important class of dyes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Direct Green 26 CAS#: 6388-26-7 [m.chemicalbook.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Synthesis, Characterization, and Antimicrobial Activity of a Novel Trisazo Dye from 3-Amino-4H-thieno[3,4-c][1]benzopyran-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Azobenzene as Antimicrobial Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the structural aspects of novel azo-dyes with promising anti-virulence activity against MRSA: a deep dive into the spectroscopy via integrated experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Potent Hepatitis C Virus NS3 Helicase Inhibitors Isolated from the Yellow Dyes Thioflavine S and Primuline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. mdpi.com [mdpi.com]
- 11. Effect of Molecular Characteristics on Cellular Uptake, Subcellular Localization, and Phototoxicity of Zn(II) N-Alkylpyridylporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interaction of fluorescent dyes with DNA and spermine using fluorescence spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. Universal quenching of common fluorescent probes by water and alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05431C [pubs.rsc.org]
- 16. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Strong quenching of dye fluorescence in monomeric perylene orange/TMDC hybrid structures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Novel Fluorescent Dye Invades Mitochondria to Selectively Kill Cancer Stem Cells via Increased ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dynamic Fluorescence Microscopy of Cellular Uptake of Intercalating Model Drugs by Ultrasound-Activated Microbubbles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Preparation, Characterization and Drug Delivery Research of γ-Polyglutamic Acid Nanoparticles: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to Investigating the Fluorescence of Direct Green 26
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chemical and Physical Properties of Direct Green 26
A foundational understanding of the physicochemical properties of Direct Green 26 is essential for designing and interpreting fluorescence studies.
| Property | Value | Reference |
| C.I. Name | Direct Green 26, 34045 | [2][3] |
| Synonyms | Direct Green BLL, Direct Fast Green BLE, Solophenyl Green BLE | [2][3] |
| Molecular Formula | C₅₀H₃₃N₁₂Na₅O₁₈S₄ | [2][4][5] |
| Molecular Weight | 1333.08 g/mol | [2][5] |
| CAS Number | 6388-26-7 | [2][5] |
| Appearance | Black or dark green powder | [1][4] |
| Solubility | Soluble in water; insoluble in most organic solvents; slightly soluble in ethanol. | [1][3][4] |
Proposed Experimental Investigation of Fluorescence Properties
The following sections detail the experimental protocols necessary to characterize the fluorescence of Direct Green 26.
General Experimental Workflow
The overall process for characterizing the fluorescence of Direct Green 26 involves a series of sequential steps, from basic measurements to more detailed investigations of environmental effects.
Caption: Figure 1. Overall Experimental Workflow for the characterization of Direct Green 26 fluorescence.
Experimental Protocols
-
Materials: Direct Green 26 (analytical grade), distilled and deionized water, spectroscopic grade solvents (e.g., ethanol, methanol, DMSO), buffers of varying pH, a fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or a commercial fluorescein (B123965) solution).
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a xenon lamp source and monochromators for both excitation and emission.
-
pH meter
-
Quartz cuvettes (1 cm path length)
-
-
Stock Solution: Prepare a stock solution of Direct Green 26 in deionized water at a concentration of 1 mg/mL.
-
Working Solutions: From the stock solution, prepare a series of dilutions in deionized water to determine the linear range of absorbance and fluorescence. A starting concentration for fluorescence measurements could be in the range of 1-10 µg/mL.
-
Solvent and pH Studies: For investigating environmental effects, prepare solutions of Direct Green 26 in different solvents and in aqueous buffers of varying pH.
This protocol aims to identify the optimal wavelengths for excitation and emission.
Caption: Figure 2. Workflow for Determining Excitation and Emission Spectra.
Protocol:
-
Prepare a dilute solution of Direct Green 26 in deionized water with an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.
-
Excitation Spectrum:
-
Set the emission monochromator to an estimated emission wavelength (e.g., 20-30 nm longer than the main absorption peak).
-
Scan a range of excitation wavelengths (e.g., 300-600 nm).
-
The wavelength at which the fluorescence intensity is maximal is the excitation maximum (λ_ex_max).
-
-
Emission Spectrum:
-
Set the excitation monochromator to the determined λ_ex_max.
-
Scan a range of emission wavelengths starting from ~10 nm above the excitation wavelength.
-
The wavelength with the highest fluorescence intensity is the emission maximum (λ_em_max).
-
The quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a standard of known quantum yield, is commonly employed.
Protocol:
-
Select a Standard: Choose a fluorescent standard with an emission range that overlaps with Direct Green 26. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or fluorescein in 0.1 M NaOH (Φ_F = 0.95) are common standards.
-
Prepare Solutions: Prepare a series of dilutions for both Direct Green 26 and the standard in their respective solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to ensure linearity.
-
Measure Absorbance and Fluorescence:
-
For each solution, measure the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each measurement.
-
-
Calculate Quantum Yield: The quantum yield is calculated using the following equation:
Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_F is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
"sample" refers to Direct Green 26 and "std" refers to the standard.
-
The fluorescence of a dye can be sensitive to its local environment.
Protocol for pH Effects:
-
Prepare a series of buffer solutions with a range of pH values (e.g., pH 2 to 12).
-
Prepare solutions of Direct Green 26 in each buffer, keeping the dye concentration constant.
-
Measure the fluorescence emission spectrum for each sample at the predetermined λ_ex_max.
-
Plot the fluorescence intensity at λ_em_max as a function of pH.
Protocol for Solvent Polarity Effects:
-
Prepare solutions of Direct Green 26 in a range of solvents with varying polarities (e.g., water, ethanol, methanol, DMSO), keeping the dye concentration constant.
-
Measure the absorption and fluorescence emission spectra for each sample.
-
Analyze any shifts in the excitation and emission maxima (solvatochromism) and changes in fluorescence intensity.
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Photophysical Properties of Direct Green 26 in Water
| Parameter | Wavelength (nm) |
| Absorption Maximum (λ_abs_max) | To be determined |
| Excitation Maximum (λ_ex_max) | To be determined |
| Emission Maximum (λ_em_max) | To be determined |
| Quantum Yield (Φ_F) | To be determined |
Table 2: Effect of pH on the Fluorescence of Direct Green 26
| pH | Fluorescence Intensity (a.u.) at λ_em_max |
| 2 | To be determined |
| 4 | To be determined |
| 6 | To be determined |
| 7 | To be determined |
| 8 | To be determined |
| 10 | To be determined |
| 12 | To be determined |
Table 3: Effect of Solvent Polarity on the Photophysical Properties of Direct Green 26
| Solvent | Dielectric Constant | λ_ex_max (nm) | λ_em_max (nm) | Fluorescence Intensity (a.u.) |
| Water | 78.5 | To be determined | To be determined | To be determined |
| Ethanol | 24.5 | To be determined | To be determined | To be determined |
| Methanol | 32.7 | To be determined | To be determined | To be determined |
| DMSO | 46.7 | To be determined | To be determined | To be determined |
Potential Applications and Future Directions
A thorough characterization of the fluorescence of Direct Green 26 may open avenues for its use in various research and development applications. For instance, if it exhibits significant fluorescence and sensitivity to its environment, it could potentially be explored as a probe for:
-
Cellular Imaging: Its water solubility and potential to interact with biological structures could make it a candidate for staining specific cellular compartments.
-
Drug Delivery: As a fluorescent tag, it could be conjugated to drug molecules or nanoparticles to track their biodistribution and cellular uptake.
-
Sensing: If its fluorescence is modulated by specific ions or biomolecules, it could form the basis for novel biosensors.
Further research would be required to validate its utility in these areas, including studies on its cytotoxicity, photostability, and specificity of interaction with biological targets.
Conclusion
This technical guide provides a comprehensive roadmap for the systematic investigation of the fluorescence properties of Direct Green 26. By following the detailed experimental protocols and data analysis frameworks presented, researchers can obtain the critical photophysical data necessary to evaluate its potential as a fluorescent tool in life sciences and drug development. The lack of existing data presents a unique opportunity for novel research and potential discovery of new applications for this widely available dye.
References
An In-depth Technical Guide to C.I. Direct Green 26 for Cellulose Fiber Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of C.I. Direct Green 26, its properties, and its application in the analysis of cellulose (B213188) fibers. While primarily utilized as a textile and paper dye, this document explores its potential for qualitative and discusses the theoretical framework for quantitative analysis of cellulosic materials.
Introduction to this compound
This compound is a water-soluble, anionic trisazo dye.[1][2] Like other direct dyes, it possesses a high affinity for cellulosic materials such as cotton, viscose, and regenerated cellulose films, enabling it to dye these substrates directly from an aqueous solution without the need for a mordant.[1][2][3] Its molecular structure is characterized by its linearity and planarity, which facilitates its alignment with the cellulose polymer chains. The interaction is primarily governed by non-covalent forces, including hydrogen bonding and van der Waals forces.
While extensively used in industrial dyeing processes, its application as a quantitative analytical tool for cellulose is not well-established in scientific literature. This guide will detail its known properties, provide a protocol for its use in qualitative visualization of cellulose fibers, and explore the potential methodologies for quantitative analysis.
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound is presented in the table below. This information is crucial for its application in any analytical procedure.
| Property | Value / Description | Source(s) |
| C.I. Name | Direct Green 26 | [1] |
| C.I. Number | 34045 | [1] |
| CAS Number | 6388-26-7 | [1][4] |
| Molecular Formula | C₅₀H₃₃N₁₂Na₅O₁₈S₄ | [1][4] |
| Molecular Weight | 1333.08 g/mol | [1][4] |
| Chemical Class | Trisazo | [1] |
| Appearance | Black powder | [4][5] |
| Solubility | Soluble in water (yields a green solution); reported as 20 g/L at 80-85 °C. Insoluble in organic solvents. | [1][4] |
| Color in Solution | Blue-light green | [1][4] |
| Behavior in Acid/Base | In concentrated sulfuric acid, it appears yellow-green; upon dilution, a dark blue precipitate forms. | [1][4] |
Mechanism of Interaction with Cellulose Fibers
The affinity of Direct Green 26 for cellulose is a result of its molecular geometry and the presence of functional groups capable of forming non-covalent bonds. The dye molecules are long and linear, which allows them to align with the long, linear chains of cellulose.
The primary forces driving the adsorption of the dye onto the fiber are:
-
Hydrogen Bonds: The numerous hydroxyl (-OH) groups on the surface of cellulose fibers act as both hydrogen bond donors and acceptors. The azo (-N=N-) and hydroxyl groups on the dye molecule can participate in hydrogen bonding with the cellulose.
-
Van der Waals Forces: The planar aromatic rings of the dye molecule allow for close association with the surface of the cellulose fibers, leading to significant attractive van der Waals forces.
The dyeing process is an equilibrium phenomenon influenced by several factors:
-
Electrolytes: The addition of a salt, such as sodium chloride (NaCl), is crucial. The salt helps to overcome the electrostatic repulsion between the anionic dye molecules and the negatively charged surface of the cellulose in water, thereby increasing dye uptake.
-
Temperature: Higher temperatures generally increase the rate of dyeing by swelling the cellulose fibers, making them more accessible to the dye molecules, and increasing the kinetic energy of the dye.
-
pH: The dyeing of cellulose with direct dyes is typically carried out in a neutral to slightly alkaline medium.[2]
Below is a diagram illustrating the proposed interaction between a direct dye molecule and cellulose chains.
Caption: Interaction of Direct Green 26 with cellulose chains.
Experimental Protocols
Protocol for Qualitative Staining of Cellulose Fibers
This protocol provides a method for staining cellulose fibers with this compound for qualitative assessment and visualization via light microscopy.
Materials:
-
This compound
-
Cellulose fibers (e.g., cotton, filter paper, viscose)
-
Distilled water
-
Sodium chloride (NaCl)
-
Microscope slides and coverslips
-
Glycerol (B35011) or other mounting medium
-
Beakers, hot plate, and other standard laboratory glassware
Procedure:
-
Preparation of Staining Solution:
-
Prepare a 0.1% (w/v) stock solution of this compound in distilled water. Gentle heating may be required to fully dissolve the dye.
-
Prepare a working staining solution by diluting the stock solution and adding NaCl to a final concentration of 1-5% (w/v). For example, to make 100 mL of staining solution, use 10 mL of 1% dye stock and 1 g of NaCl, and bring to volume with distilled water.
-
-
Fiber Preparation:
-
If the cellulose fibers are in a dense matrix, tease them apart to ensure individual fibers are accessible.
-
Wet the fibers thoroughly with distilled water.
-
-
Staining:
-
Immerse the wetted fibers in the working staining solution in a beaker.
-
Heat the solution to 60-80°C and maintain this temperature for 15-30 minutes. Agitate the solution gently from time to time.
-
-
Washing:
-
Remove the fibers from the staining solution.
-
Rinse the fibers with distilled water to remove any unbound, excess dye. Continue rinsing until the rinse water is clear.
-
-
Microscopic Mounting:
-
Place a small sample of the stained fibers on a clean microscope slide.
-
Add a drop of glycerol or other mounting medium.
-
Carefully place a coverslip over the sample, avoiding air bubbles.
-
Observe under a light microscope.
-
The workflow for this staining procedure is outlined in the diagram below.
Caption: Workflow for qualitative staining of cellulose fibers.
Considerations for Quantitative Analysis
There is no standardized, validated method for the quantitative analysis of cellulose using this compound. However, a potential approach could be developed based on the principles of dye adsorption. This would likely involve a depletion method, where the amount of cellulose is correlated with the amount of dye removed from a solution.
Theoretical Principle: The amount of dye adsorbed by a known mass of cellulose from a solution of known initial concentration can be determined spectrophotometrically by measuring the decrease in the dye's concentration in the supernatant after an incubation period.
Hypothetical Workflow for Method Development:
-
Establish Absorption Spectrum: Determine the absorption spectrum of this compound in an appropriate buffer and identify the wavelength of maximum absorbance (λ_max).
-
Create a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and measure their absorbance at λ_max. Plot absorbance versus concentration to create a Beer-Lambert Law calibration curve.
-
Adsorption Experiment:
-
Incubate a known mass of the cellulose sample in a known volume and concentration of the this compound solution (with optimal salt concentration and pH) for a defined period at a constant temperature to reach equilibrium.
-
Separate the cellulose fibers from the solution by centrifugation or filtration.
-
Measure the absorbance of the supernatant at λ_max.
-
-
Calculation:
-
Using the calibration curve, determine the final concentration of the dye in the supernatant.
-
Calculate the amount of dye adsorbed by the cellulose (initial concentration - final concentration).
-
The amount of adsorbed dye per unit mass of cellulose could potentially be correlated with characteristics such as accessible surface area.
-
Challenges and Required Validation:
-
Equilibrium Time: The time required to reach adsorption equilibrium must be determined.
-
Isotherm Modeling: The relationship between dye concentration and the amount of adsorbed dye at constant temperature (adsorption isotherm) would need to be characterized (e.g., using Langmuir or Freundlich models).
-
Specificity and Interference: The method's specificity to cellulose and potential interference from other components in a sample (e.g., lignin, hemicellulose) would need to be thoroughly investigated.
-
Reproducibility: The entire method would require rigorous validation to establish its accuracy, precision, and reproducibility.
The logical flow for developing such a quantitative method is presented below.
Caption: Logical workflow for developing a quantitative assay.
Conclusion
This compound is a well-characterized dye for cellulosic materials with clear utility in qualitative analysis and visualization of fiber morphology. While its application for quantitative analysis is not established, this guide provides a theoretical framework for the development of such a method. Researchers and professionals can use the provided protocols and information as a starting point for their specific applications, keeping in mind the need for rigorous validation if pursuing a quantitative assay.
References
Methodological & Application
Application Notes and Protocols for Staining Cellulose Fibers with Direct Green 26
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the staining of cellulose (B213188) fibers with Direct Green 26, a trisazo direct dye. This protocol is designed for the qualitative visualization and assessment of cellulose-based materials in a research and development setting, particularly for microscopic analysis.
Principle of Staining
Direct Green 26 is an anionic dye that directly binds to cellulose fibers without the need for a mordant. The affinity between the dye and the cellulose is governed by non-covalent interactions, primarily hydrogen bonding and van der Waals forces. The linear and planar structure of the Direct Green 26 molecule allows it to align with the long, parallel chains of cellulose polymers. The efficiency of this staining process is influenced by several key parameters, including electrolyte concentration, temperature, and pH, which modulate the dye's aggregation and its substantivity to the fibers.
Data Presentation
The following table summarizes the recommended starting parameters for the staining procedure. Optimal conditions may vary depending on the specific type of cellulose fiber (e.g., cotton, linen, viscose, plant tissue sections), its purity, and the desired staining intensity.
| Parameter | Recommended Range | Notes |
| Direct Green 26 Concentration | 0.1% - 1.0% (w/v) | Higher concentrations can lead to overstaining, which may obscure fine structural details. |
| Sodium Chloride (NaCl) Concentration | 1% - 10% (w/v) | The electrolyte helps to overcome the electrostatic repulsion between the anionic dye and the cellulose surface, thereby promoting dye uptake. |
| Staining Temperature | 40°C - 95°C | Increased temperature generally enhances the rate of dyeing by increasing the kinetic energy of the dye molecules and swelling the cellulose fibers, making them more accessible. For microscopic slide staining, a range of 50-70°C is often sufficient. |
| Staining Time | 15 - 60 minutes | Longer incubation times may be necessary for thicker or more crystalline fibers to ensure complete penetration of the dye. |
| pH | 6.0 - 8.0 (Neutral to slightly alkaline) | Direct dyes are typically applied in a neutral to slightly alkaline bath. A highly acidic environment can cause the dye to precipitate. |
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for staining cellulose fibers with Direct Green 26 for microscopic examination.
Materials and Reagents
-
Direct Green 26 (C.I. 34045)
-
Cellulose fibers (e.g., cotton, linen, viscose, microcrystalline cellulose, or plant tissue sections)
-
Distilled or deionized water
-
Sodium chloride (NaCl)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH) for pH adjustment (optional)
-
Hydrochloric acid (HCl) for pH adjustment (optional)
-
Microscope slides and coverslips
-
Mounting medium (e.g., glycerol (B35011) or a commercial mounting medium)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Pipettes
-
Hot plate or water bath
-
pH meter or pH indicator strips
-
Forceps
-
Blotting paper
Preparation of Staining Solution
-
Stock Dye Solution (1% w/v): Dissolve 1 gram of Direct Green 26 powder in 100 mL of distilled water. Gentle heating may be required to fully dissolve the dye. This stock solution can be stored in a dark bottle at room temperature.
-
Working Staining Solution (0.5% w/v): Dilute the stock dye solution 1:2 with distilled water. For a final volume of 50 mL, mix 25 mL of the 1% stock solution with 25 mL of distilled water.
-
Salt Addition: Add sodium chloride to the working staining solution to achieve the desired concentration (e.g., for a 5% w/v NaCl concentration in 50 mL, add 2.5 grams of NaCl).
-
pH Adjustment (Optional): Check the pH of the staining solution. If necessary, adjust to a neutral or slightly alkaline pH (7.0-8.0) using a dilute solution of sodium carbonate or sodium hydroxide.
Staining Procedure for Microscopic Slides
-
Sample Preparation:
-
For loose fibers, tease apart a small sample on a clean microscope slide.
-
For plant tissues, prepare thin sections using a microtome or by hand.
-
-
Wetting: Apply a few drops of distilled water to the cellulose fibers on the slide to ensure they are thoroughly wetted. This promotes even dye uptake. Remove excess water with blotting paper.
-
Staining: Apply several drops of the warm (e.g., 60°C) working staining solution to completely cover the fibers.
-
Incubation: Place the slide in a heated, humid chamber (e.g., a covered petri dish with moist filter paper on a hot plate or in an incubator) at the desired temperature (e.g., 60°C) for the specified time (e.g., 30 minutes).
-
Washing: After incubation, carefully remove the excess staining solution using a pipette. Wash the fibers by adding a few drops of distilled water and then gently removing the water with a pipette or blotting paper. Repeat this washing step 2-3 times to remove any unbound dye.
-
Mounting: Add a drop of mounting medium (e.g., glycerol) to the stained fibers and carefully place a coverslip over them, avoiding the formation of air bubbles.
-
Microscopic Examination: Observe the stained fibers under a light microscope. Cellulose fibers should appear green.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the staining of cellulose fibers with Direct Green 26.
Factors Influencing Staining
Caption: Key factors influencing the interaction between Direct Green 26 and cellulose fibers.
Application Notes and Protocols for Photocatalysis of Direct Green 26
Introduction to Photocatalytic Degradation of Dyes
Heterogeneous photocatalysis is an advanced oxidation process (AOP) that utilizes semiconductor materials to generate highly reactive oxygen species (ROS) upon irradiation with light of suitable energy. These ROS, primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), are capable of degrading complex organic molecules, such as Direct Green 26, into simpler, less harmful compounds, and ideally, complete mineralization to CO₂ and H₂O.
Commonly used photocatalysts include titanium dioxide (TiO₂) and zinc oxide (ZnO), which are favored for their high photocatalytic activity, chemical stability, and cost-effectiveness.[3][4][5] The efficiency of the photocatalytic process is influenced by several key parameters, including the type and dosage of the photocatalyst, the initial dye concentration, the pH of the solution, and the intensity and wavelength of the light source.[1][5]
Experimental Protocols
This section details the generalized experimental protocols for conducting photocatalysis experiments with Direct Green 26.
Materials and Reagents
-
Photocatalyst: e.g., TiO₂ (Degussa P25), ZnO, or custom-synthesized catalysts like CoFe₂O₄/Ag₂O.[1]
-
Direct Green 26: Analytical grade.
-
Deionized (DI) Water: For preparation of all solutions.
-
Acids and Bases: e.g., HCl and NaOH for pH adjustment.
-
Radical Scavengers (for mechanistic studies): e.g., Isopropanol (for •OH), p-Benzoquinone (for O₂•⁻), and Methanol (for h⁺).[6]
General Experimental Setup
A typical photocatalytic reactor setup consists of a reaction vessel, a light source (e.g., UV lamp, visible light lamp, or solar simulator), and a magnetic stirrer to ensure a homogenous suspension of the photocatalyst.
Protocol for Photocatalytic Degradation of Direct Green 26
-
Preparation of Dye Solution: Prepare a stock solution of Direct Green 26 (e.g., 100 mg/L) in DI water. Dilute the stock solution to the desired initial concentration (e.g., 10, 20, 50 mg/L) for the experiments.
-
Catalyst Suspension: Add a predetermined amount of the photocatalyst (e.g., 0.1 g/L to 1 g/L) to a known volume of the Direct Green 26 solution in the reaction vessel.[1][5]
-
Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30-60 minutes to establish an adsorption-desorption equilibrium between the dye and the catalyst surface. This step is crucial to differentiate between dye removal by adsorption and by photocatalytic degradation.[2]
-
Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic reaction. The distance between the light source and the solution surface should be kept constant throughout the experiments.
-
Sample Collection: Withdraw aliquots (e.g., 3-5 mL) of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Sample Preparation for Analysis: Immediately after collection, centrifuge or filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove the photocatalyst particles and stop the reaction.
-
Analysis: Measure the absorbance of the clear supernatant at the maximum absorption wavelength (λmax) of Direct Green 26 using a UV-Vis spectrophotometer. The degradation efficiency can be calculated using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
Kinetic Study: The kinetics of the degradation can often be described by a pseudo-first-order model: ln(C₀ / Cₜ) = k_app * t Where k_app is the apparent pseudo-first-order rate constant.
Data Presentation
Quantitative data from photocatalysis experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Effect of Operational Parameters on the Photocatalytic Degradation of Azo Dyes (Representative Data)
| Parameter | Condition | Degradation Efficiency (%) | Reference |
| Catalyst Dosage | 0.5 g/L ZnO | 85 | [2] |
| 1.0 g/L ZnO | 95 | [2] | |
| 1.5 g/L ZnO | 92 (decreased due to light scattering) | [1] | |
| Initial Dye Conc. | 10 mg/L Direct Orange 26 | 98 | [1] |
| 20 mg/L Direct Orange 26 | 85 | [1] | |
| 50 mg/L Direct Orange 26 | 65 | [1] | |
| pH | 3 | 92 | [5] |
| 7 | 80 | [5] | |
| 11 | 75 | [5] |
Table 2: Pseudo-First-Order Rate Constants for Azo Dye Degradation (Representative Data)
| Catalyst | Dye (Initial Conc.) | Rate Constant (k_app, min⁻¹) | R² | Reference |
| TiO₂ | Reactive Black 5 (30 mg/L) | 0.025 | 0.99 | [5] |
| CoFe₂O₄/Ag₂O | Direct Orange 26 (10 mg/L) | 0.042 | 0.98 | [1] |
| g-C₃N₄ | Acid Red 26 (1 mg/L) | 0.031 | 0.99 | [6] |
Visualizations
Experimental Workflow
Caption: A generalized workflow for a photocatalysis experiment.
Proposed Photocatalytic Degradation Mechanism
Caption: Proposed mechanism of dye degradation in photocatalysis.
References
Application Note: Spectrophotometric Assessment of C.I. Direct Green 26 Dye Uptake in Textiles
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for quantifying the uptake of C.I. Direct Green 26, a water-soluble trisazo dye, in cellulosic textiles such as cotton. The primary method described is the spectrophotometric analysis of dyebath exhaustion, a reliable technique to determine the percentage of dye that has migrated from the solution to the textile fibers. This method is crucial for optimizing dyeing processes, evaluating the efficacy of dyeing auxiliaries, and ensuring product quality and consistency. The protocol outlines the exhaust dyeing procedure, sample preparation, spectrophotometric measurement, and the calculation of dye uptake percentage.
Principle of the Method
The assessment of dye uptake is based on measuring the decrease in dye concentration in the dyebath before and after the dyeing process. This compound is a colored compound that absorbs light in the visible spectrum. According to the Beer-Lambert Law, the absorbance of a dye solution is directly proportional to its concentration.
By measuring the absorbance of the dyebath at the dye's maximum absorbance wavelength (λmax) before introducing the textile (initial absorbance, A₀) and after the dyeing cycle is complete (final absorbance, A₁), the percentage of dye exhaustion (E%) can be calculated. This percentage directly represents the dye uptake by the textile material.[1]
Materials and Equipment
2.1 Dyes and Chemicals:
-
This compound (C.I. 34045)[2]
-
Textile Substrate: Bleached, scoured 100% cotton fabric (or other cellulosic material)
-
Glauber's Salt (Na₂SO₄) or Common Salt (NaCl) (Exhausting Agent)[1][3]
-
Soda Ash (Na₂CO₃) (Optional, to maintain pH)[4]
-
Grade 3 Distilled or Deionized Water[5]
-
Dye Fixing Agent (Optional, for post-treatment)[1]
2.2 Equipment:
-
High-temperature laboratory dyeing machine (e.g., Glycerin bath beaker dyer, HT dyeing machine)
-
UV-Vis Spectrophotometer
-
Analytical Balance
-
Volumetric flasks and pipettes
-
Glass beakers
-
Graduated cylinders
-
pH meter
-
Stirring rods
-
Drying oven
Experimental Protocols
3.1 Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh 1.00 g of this compound powder using an analytical balance.
-
Create a paste by adding a small amount of cold deionized water and mixing thoroughly.
-
Gradually add approximately 800 mL of boiling deionized water while stirring continuously to dissolve the dye completely.[4]
-
Transfer the solution to a 1000 mL volumetric flask.
-
Allow the solution to cool to room temperature, then dilute to the mark with deionized water.
-
This creates a 1 g/L stock solution. Store in a shaded, cool place.[5]
3.2 Protocol 2: Exhaust Dyeing of Cotton Fabric
-
Accurately weigh a 4 g sample of the dry cotton fabric.[1]
-
Prepare the dyebath. For a 1% shade on the weight of fabric (owf) and a 1:10 liquor ratio, the calculation is as follows:[1][3]
-
Total Liquor Volume: 4 g fabric × 10 = 40 mL
-
Required Dye: 4 g × 1% = 0.04 g
-
Volume of Stock Solution (1 g/L): 40 mL
-
-
Set up the dyebath in a beaker by adding the 40 mL of dye stock solution.
-
Introduce the pre-wetted cotton fabric into the dyebath at a starting temperature of 40-45°C.[1][4]
-
Agitate for 15-20 minutes to allow for initial dye leveling.[4]
-
Gradually add the required amount of salt. For optimal exhaustion, a concentration of 50 g/L is recommended.[1][3]
-
Required Salt: 50 g/L × 0.040 L = 2 g of Glauber's Salt (Na₂SO₄).
-
-
Raise the temperature of the dyebath to 95°C at a rate of approximately 1.5-2.0°C per minute.[1][5]
-
Maintain the dyeing process at 95°C for 60 minutes, ensuring continuous agitation.[1][3]
-
After 60 minutes, cool the dyebath to room temperature.
-
Remove the dyed fabric. Squeeze it to remove excess liquor, which should be returned to the dyebath to maintain the final volume for analysis.
-
Rinse the dyed fabric thoroughly in cold water and dry. An optional after-treatment with a fixing agent can be performed to improve wash fastness.[1]
3.3 Protocol 3: Spectrophotometric Measurement and Calculation
-
Determine λmax: Scan a diluted sample of the this compound stock solution in the spectrophotometer (from 400-800 nm) to determine the wavelength of maximum absorbance (λmax).
-
Measure Initial Absorbance (A₀): Before adding the fabric, take an aliquot from the initial dyebath. Dilute it with deionized water to a suitable concentration so that its absorbance reading falls within the linear range of the spectrophotometer (typically 0.1 to 1.0). Record the absorbance at λmax.
-
Measure Final Absorbance (A₁): After the dyeing process is complete and the fabric is removed, take an aliquot from the final (exhausted) dyebath. Using the same dilution factor as in the previous step, measure its absorbance at λmax.[6]
-
Calculate Dye Uptake (% Exhaustion): Use the following formula to calculate the percentage of dye exhausted from the bath, which corresponds to the dye uptake by the fabric.[1]
E (%) = [ (A₀ - A₁) / A₀ ] × 100
Where:
-
E (%) = Percentage of dyebath exhaustion.
-
A₀ = Absorbance of the dyebath before dyeing (after dilution).
-
A₁ = Absorbance of the dyebath after dyeing (after dilution).
-
Data Presentation
Quantitative data from the dyeing process should be organized for clarity and comparison.
Table 1: Recommended Parameters for this compound Exhaust Dyeing on Cotton
| Parameter | Recommended Value | Reference |
|---|---|---|
| Shade Percentage (owf) | 1 - 4% | [1] |
| Liquor Ratio | 1:10 | [1][3] |
| Salt Concentration (Na₂SO₄) | 30 - 70 g/L (Optimal: 50 g/L) | [1] |
| Dyeing Temperature | 95 °C | [1][3] |
| Dyeing Time | 60 minutes | [1][3] |
| Starting Temperature | 40 - 45 °C |[1][4] |
Table 2: Example Data for Dye Uptake Calculation
| Sample ID | Dilution Factor | Initial Absorbance (A₀) at λmax | Final Absorbance (A₁) at λmax | Dye Uptake / Exhaustion (E%) |
|---|---|---|---|---|
| Trial 1 | 100 | 0.952 | 0.183 | 80.8% |
| Trial 2 | 100 | 0.948 | 0.175 | 81.5% |
| Control (No Salt) | 100 | 0.955 | 0.751 | 21.4% |
Visualization
The following diagrams illustrate the logical workflow of the experimental protocol.
Caption: Experimental workflow for assessing dye uptake.
Complementary Analysis: Color Yield on Fabric
For a comprehensive assessment, the amount of dye fixed onto the fabric can be evaluated by measuring the surface color strength. This is done using a reflectance spectrophotometer to determine the Kubelka-Munk (K/S) value. The K/S value is proportional to the concentration of the dye on the fabric surface, providing a direct measure of the color yield.[1][7] This can be particularly useful for comparing the effects of different dyeing parameters or auxiliaries on the final dyed product.
References
Application Notes: C.I. Direct Green 26 for Cellulose Visualization in Plant Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Direct Green 26 is a trisazo direct dye traditionally utilized in the textile and paper industries for coloring cellulosic materials such as cotton, viscose, and paper.[1][2][3] Its inherent affinity for cellulose (B213188) polymers makes it a potential candidate for the microscopic visualization of cellulose in plant cell walls. Direct dyes, in general, are anionic compounds that bind to cellulose fibers through non-covalent interactions, including hydrogen bonding and van der Waals forces.[4] The linear and planar structure of these dye molecules facilitates their alignment with the long-chain cellulose molecules.[4] While specific protocols for the use of this compound in plant microscopy are not extensively documented, this document provides a generalized protocol based on the known properties of direct dyes and established methods for similar cellulose-binding stains.
Principle of Staining
The staining mechanism of this compound for cellulose is based on its direct affinity for the β-1,4-glucan chains. The dye molecules, which are soluble in water, are thought to align themselves with the cellulose microfibrils within the plant cell wall. The binding is influenced by factors such as temperature, pH, and the presence of electrolytes, which can enhance the dye's aggregation and its attraction to the cellulose substrate. The result is a visible coloration of cellulose-rich structures, allowing for their identification and localization within plant tissues under a light microscope.
Quantitative Data Summary
Due to the limited specific data for this compound in microscopic applications, the following table provides a range of suggested starting parameters for protocol optimization. These values are extrapolated from general protocols for direct dyes and other cellulose stains.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.05% - 0.5% (w/v) in distilled water | Higher concentrations may lead to over-staining and loss of fine structural detail. |
| Sodium Chloride (NaCl) Concentration | 1% - 5% (w/v) | Acts as an electrolyte to promote dye aggregation and binding to cellulose. |
| Staining Temperature | 40°C - 80°C | Higher temperatures can increase the rate and intensity of staining. |
| Incubation Time | 15 - 60 minutes | Thicker or more lignified tissues may require longer incubation times. |
| pH | 6.0 - 8.0 | Staining is typically carried out in a neutral to slightly alkaline solution. |
Experimental Protocols
This section details a generalized methodology for staining plant materials with this compound for the visualization of cellulose.
Materials and Reagents
-
This compound (C.I. 34045)
-
Plant material (e.g., thin sections of stems, roots, or leaves)
-
Distilled or deionized water
-
Sodium chloride (NaCl)
-
Microscope slides and coverslips
-
Glycerol or other suitable mounting medium
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Hot plate or water bath
-
Microscope
Preparation of Staining Solution
-
Stock Solution (1% w/v): Dissolve 1 gram of this compound powder in 100 mL of distilled water. Gentle heating may be required to fully dissolve the dye.
-
Working Solution (e.g., 0.1% w/v): Dilute the stock solution 1:10 with distilled water. For example, add 1 mL of the 1% stock solution to 9 mL of distilled water.
-
Salt Addition: Add NaCl to the working solution to achieve the desired concentration (e.g., for a 2% NaCl solution, add 0.2 g of NaCl to 10 mL of the 0.1% dye solution).
Staining Procedure
-
Sample Preparation: Prepare thin sections of the plant material. Free-hand sections or microtome sections are suitable. For whole mounts of small specimens, ensure the tissue is sufficiently thin to allow for light penetration.
-
Hydration: If the plant material is fixed, ensure it is thoroughly washed and hydrated in distilled water before staining.
-
Staining: Immerse the plant material in the prepared this compound working solution in a small beaker or on a microscope slide.
-
Incubation: Heat the staining solution with the immersed sample to the desired temperature (e.g., 60°C) for the chosen duration (e.g., 30 minutes). A hot plate or water bath can be used. Ensure the sample remains submerged.
-
Washing: After incubation, carefully remove the sample from the staining solution and wash it with distilled water to remove excess, unbound dye. Repeat the washing step 2-3 times until the wash water is clear.
-
Mounting: Place the stained plant material on a clean microscope slide. Add a drop of mounting medium, such as glycerol, and carefully place a coverslip over the sample, avoiding air bubbles.
-
Visualization: Observe the stained sample under a light microscope. Cellulose-rich structures, such as cell walls, should appear green.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound staining of cellulose in plant materials.
Logical Relationship of Staining Components
Caption: Logical relationship of components in the this compound staining process for cellulose.
References
Application Notes and Protocols for C.I. Direct Green 26 in Wastewater Treatment Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for studying the removal of C.I. Direct Green 26 from wastewater. The protocols are based on established wastewater treatment techniques, including adsorption, advanced oxidation processes (photocatalysis), and coagulation-flocculation. Due to a lack of extensive research specifically on this compound for all mentioned techniques, some protocols are generalized from studies on similar direct dyes and would require optimization.
Adsorption-Based Removal of this compound
Adsorption is a widely used, effective, and economical method for dye removal from wastewater. This section details the use of cationized sawdust as a low-cost adsorbent for this compound.
Quantitative Data Summary
A study by Hashem et al. (2015) investigated the adsorption of this compound onto cationized sawdust, providing the following key findings.[1][2]
| Parameter | Value/Observation | Reference |
| Adsorbent | Cationized Sawdust (CSD) | [1][2] |
| Equilibrium Time | 120 minutes | [1] |
| Best Fit Isotherm Models | Temkin and Sips | [1][2] |
| Best Fit Kinetic Model | Pseudo-second-order | [1][2] |
| Effect of Adsorbent Dose | Percentage removal increases with increasing adsorbent concentration. | [1] |
Further quantitative data on removal efficiency under varying pH, initial dye concentrations, and adsorbent dosages were not explicitly provided in the available literature and would need to be determined experimentally.
Experimental Protocol: Batch Adsorption Study
This protocol outlines the steps to determine the adsorption capacity of a given adsorbent for this compound.
1. Materials and Reagents:
-
This compound stock solution (e.g., 1000 mg/L)
-
Adsorbent (e.g., cationized sawdust)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Conical flasks (250 mL)
-
Orbital shaker
-
UV-Vis Spectrophotometer
-
pH meter
-
Filter paper
2. Preparation of Dye Solutions:
-
Prepare a stock solution of this compound by dissolving a known weight of the dye in deionized water.
-
Prepare working solutions of desired concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.
3. Batch Adsorption Experiments:
-
Take a series of conical flasks and add a fixed volume (e.g., 100 mL) of the dye solution of a specific concentration to each.
-
Adjust the pH of the solutions to the desired values using 0.1 M HCl or 0.1 M NaOH.
-
Add a known amount of the adsorbent to each flask.
-
Place the flasks in an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined time to reach equilibrium (based on preliminary kinetic studies).
-
After shaking, filter the solutions to separate the adsorbent.
-
Analyze the final concentration of this compound in the filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).
4. Data Analysis:
-
Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (qe, in mg/g).
-
Calculate the percentage of dye removal.
-
Fit the experimental data to various isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) to understand the adsorption mechanism.
Visualization of Experimental Workflow
Advanced Oxidation Process: Photocatalytic Degradation
Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst and a light source to generate highly reactive hydroxyl radicals, which can degrade complex organic molecules like dyes.
Disclaimer: No specific studies on the photocatalytic degradation of this compound were identified. The following protocol is a generalized procedure based on studies of other direct dyes and should be optimized for this compound.
Generalized Experimental Protocol: Photocatalytic Degradation
1. Materials and Reagents:
-
This compound solution
-
Photocatalyst (e.g., TiO₂, ZnO nanoparticles)
-
Light source (e.g., UV lamp, solar simulator)
-
Photoreactor
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
-
pH meter
-
Deionized water
2. Experimental Setup:
-
A typical setup consists of a photoreactor containing the dye solution and the photocatalyst, a light source, and a magnetic stirrer for continuous mixing.
3. Photocatalytic Degradation Procedure:
-
Prepare a solution of this compound of a known concentration.
-
Add a specific amount of the photocatalyst to the solution.
-
Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.
-
Turn on the light source to initiate the photocatalytic reaction.
-
Withdraw aliquots of the solution at regular time intervals.
-
Centrifuge or filter the aliquots to remove the catalyst particles.
-
Measure the absorbance of the supernatant at the λmax of this compound using a UV-Vis spectrophotometer.
4. Data Analysis:
-
Calculate the degradation efficiency at each time point.
-
Determine the kinetics of the degradation reaction, which often follows pseudo-first-order kinetics.
Visualization of Photocatalysis Mechanism
Coagulation-Flocculation Treatment
Coagulation-flocculation is a chemical water treatment technique typically applied to remove suspended solids. It can also be effective for the removal of dissolved colored compounds like dyes.
Generalized Experimental Protocol: Jar Test for Coagulation-Flocculation
1. Materials and Reagents:
-
This compound solution
-
Coagulant (e.g., Alum (Al₂(SO₄)₃), Ferric Chloride (FeCl₃))
-
Flocculant/Coagulant aid (optional, e.g., polyacrylamide)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Jar testing apparatus
-
Beakers (1 L)
-
Turbidimeter
-
UV-Vis Spectrophotometer
-
pH meter
2. Jar Test Procedure:
-
Fill a series of beakers with a known volume (e.g., 500 mL) of the this compound solution of a specific concentration.
-
Place the beakers in the jar test apparatus.
-
Adjust the initial pH of the solutions to the desired levels.
-
Add varying doses of the coagulant to each beaker while the stirrers are operating at a high speed (rapid mix, e.g., 100-300 rpm) for a short period (e.g., 1-5 minutes).
-
Reduce the stirring speed to a lower setting (slow mix, e.g., 20-40 rpm) for a longer duration (e.g., 15-30 minutes) to promote floc formation.
-
Turn off the stirrers and allow the flocs to settle for a specified time (e.g., 30-60 minutes).
-
Carefully collect supernatant samples from each beaker.
-
Measure the final turbidity and the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer.
3. Data Analysis:
-
Calculate the percentage removal of color and turbidity for each coagulant dose and pH.
-
Determine the optimal coagulant dosage and pH for the most effective removal of this compound.
Visualization of Coagulation-Flocculation Process
Analytical Protocol: Quantification of this compound
Accurate quantification of the dye concentration is crucial for evaluating the efficiency of any treatment process. UV-Visible spectrophotometry is a common and straightforward method for this purpose.
1. Instrument and Reagents:
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes
-
This compound
-
Deionized water
2. Determination of Maximum Absorbance Wavelength (λmax):
-
Prepare a dilute solution of this compound in deionized water.
-
Scan the solution over a wavelength range (e.g., 400-800 nm) to identify the wavelength at which maximum absorbance occurs. This is the λmax.
3. Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.
-
Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the intercept.
4. Measurement of Unknown Samples:
-
Measure the absorbance of the treated wastewater samples at the λmax.
-
Use the calibration curve equation to calculate the concentration of this compound in the samples.
Note: The presence of other substances in the wastewater that absorb at the same wavelength can interfere with the measurement. It may be necessary to use more advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) for complex matrices.
References
Application Notes and Protocols for Direct Green 26 Staining in Microscopic Analysis of Paper Fibers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Green 26 is a trisazo direct dye that can be utilized for the microscopic analysis of paper fibers.[1] Its application can aid in the differentiation and characterization of various fiber types within a paper sample, which is crucial for quality control, product development, and forensic analysis in the paper and pulp industry. This document provides a detailed protocol for the preparation and application of Direct Green 26 stain, as well as guidance on the interpretation of staining results for the microscopic examination of paper fibers.
Direct dyes, such as Direct Green 26, are water-soluble anionic dyes that have a high affinity for cellulosic materials.[2] The staining mechanism is primarily based on the formation of hydrogen bonds and van der Waals forces between the dye molecules and the cellulose (B213188) chains within the paper fibers. The molecular structure of Direct Green 26 allows it to align with the cellulose fibrils, resulting in the coloration of the fibers.
Application
The primary application of Direct Green 26 staining in the context of paper fiber analysis is the differentiation between bleached and unbleached pulp fibers. The bleaching process significantly removes lignin (B12514952) from the wood pulp.[3][4] Since Direct Green 26 has a strong affinity for cellulose, fibers with a higher cellulose content and lower lignin content (bleached fibers) are expected to stain a vibrant green. Conversely, unbleached fibers, which have a higher lignin content that may mask the cellulose, are expected to exhibit a different coloration, potentially a duller green or a brownish-green hue. This differential staining allows for the qualitative and potentially semi-quantitative assessment of the composition of a paper sample.
Data Presentation
The following table summarizes the key parameters for the Direct Green 26 staining protocol. Optimal values may vary depending on the specific paper sample and experimental conditions and should be determined empirically.
| Parameter | Value/Range | Notes |
| Direct Green 26 Concentration | 0.1% - 1.0% (w/v) in distilled water | Higher concentrations may lead to overstaining. |
| Staining Time | 10 - 30 minutes | Longer incubation may be required for highly sized papers. |
| Staining pH | 6.0 - 8.0 | A neutral to slightly alkaline pH is generally optimal for direct dyes. |
| Rinsing Solution | Distilled water | To remove excess, unbound stain. |
| Mounting Medium | Glycerol or a commercial mounting medium | To prepare the slide for microscopy. |
Experimental Protocols
Materials
-
Direct Green 26 dye powder
-
Distilled water
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Microscope slides and coverslips
-
Forceps and dissecting needles
-
Dropper pipettes
-
Light microscope
Staining Solution Preparation (1% w/v)
-
Weigh 1.0 g of Direct Green 26 powder and transfer it to a 100 mL beaker.
-
Add approximately 80 mL of distilled water to the beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Gently heat the solution to approximately 80-85°C while stirring to facilitate the dissolution of the dye.[1] Do not boil.
-
Once the dye is completely dissolved, turn off the heat and allow the solution to cool to room temperature.
-
Transfer the solution to a 100 mL graduated cylinder and add distilled water to bring the final volume to 100 mL.
-
Store the staining solution in a labeled, airtight container at room temperature, protected from light.
Paper Fiber Staining Protocol
-
Sample Preparation:
-
Take a small, representative sample of the paper to be analyzed.
-
Place the paper sample in a beaker with a small amount of distilled water.
-
Gently heat the beaker to boiling for a few minutes to aid in the disintegration of the paper into individual fibers.
-
Allow the suspension to cool.
-
Using forceps and dissecting needles, carefully tease apart the paper fibers in the water to create a dilute suspension.
-
-
Staining Procedure:
-
Using a dropper pipette, place a small drop of the fiber suspension onto a clean microscope slide.
-
Remove excess water from the slide using the edge of a filter paper, leaving the fibers adhered to the slide.
-
Add a drop of the Direct Green 26 staining solution to the fibers on the slide, ensuring they are fully covered.
-
Allow the stain to incubate for 10-30 minutes at room temperature.
-
Carefully rinse the slide with a gentle stream of distilled water to remove the excess stain. Tilt the slide to allow the water to flow over the fibers and off the edge.
-
-
Mounting and Observation:
-
Add a drop of mounting medium (e.g., glycerol) to the stained fibers.
-
Gently lower a coverslip over the fibers, avoiding the formation of air bubbles.
-
Observe the stained fibers under a light microscope at various magnifications.
-
Mandatory Visualization
Below are diagrams illustrating the logical workflow of the staining protocol and the hypothesized interaction of Direct Green 26 with paper fibers.
Caption: Experimental workflow for Direct Green 26 staining of paper fibers.
Caption: Hypothesized interaction of Direct Green 26 with paper fiber components.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. flinnsci.com [flinnsci.com]
- 3. Bleached Pulp vs Unbleached Pulp: Which One Should You Choose? - Golden Paper Company Limited [goldenpapergroup.com]
- 4. Pulp Processing and the Difference between Bleached and Unbleached Pulp – JMC Papertech Pvt. Ltd. [jmcmachines.com]
Application Notes and Protocols for Studying the Degradation of C.I. Direct Yellow 27 (C.I. 13950)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The Colour Index number C.I. 34045 could not be identified in the available literature. This document focuses on a structurally well-defined and commonly studied azo dye, C.I. Direct Yellow 27 (C.I. 13950, CAS 10190-68-8), as a representative model for establishing degradation study protocols. The methodologies described herein are broadly applicable to other azo dyes.
Introduction
Azo dyes, characterized by one or more azo (-N=N-) groups, represent the largest class of synthetic colorants used in various industries, including textiles, food, and pharmaceuticals.[1] Their release into the environment is a significant concern due to their persistence, potential toxicity, and the formation of carcinogenic aromatic amines upon breakdown.[2][3] C.I. Direct Yellow 27 (DY27) is a monoazo dye with the chemical formula C₂₅H₂₀N₄Na₂O₉S₃.[4][5] Studying its degradation is crucial for developing effective wastewater treatment strategies. These application notes provide detailed protocols for investigating the degradation of DY27 through photocatalysis, enzymatic reactions, and advanced oxidation processes (AOPs), along with methods for analyzing the degradation efficiency and byproducts.
Part 1: Photocatalytic Degradation Protocol
Objective: To evaluate the efficacy of a semiconductor photocatalyst (e.g., TiO₂) in degrading C.I. Direct Yellow 27 under UV or visible light irradiation. Photocatalysis is a widely used method for breaking down organic dyes.[6]
Materials and Equipment:
-
C.I. Direct Yellow 27 (DY27)
-
Photocatalyst (e.g., Titanium Dioxide - TiO₂, Zinc Oxide - ZnO)
-
Photoreactor equipped with a light source (e.g., UV lamp or Xenon lamp for simulated sunlight)[7]
-
Magnetic stirrer and stir bars
-
Beakers and volumetric flasks
-
pH meter
-
Analytical balance
-
Syringes and syringe filters (0.45 µm)
-
UV-Vis Spectrophotometer
-
Deionized water
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 100 mg/L stock solution of DY27 by dissolving 10 mg of the dye powder in 100 mL of deionized water.
-
Catalyst Suspension: In a typical experiment, add a specific amount of photocatalyst (e.g., 1.0 g/L) to a defined volume of dye solution (e.g., 100 mL of 20 mg/L DY27) in the photoreactor vessel.[7]
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to ensure that an adsorption-desorption equilibrium is reached between the dye molecules and the catalyst surface.[7] This step is crucial to distinguish between dye removal by adsorption and actual photocatalytic degradation.
-
Initiation of Photocatalysis: Turn on the light source to initiate the degradation reaction. The light source should be positioned to provide uniform irradiation to the solution.[8]
-
Sampling: Withdraw aliquots (e.g., 3-5 mL) of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).[7]
-
Sample Preparation for Analysis: Immediately centrifuge the collected samples (e.g., at 10,000 rpm for 10 minutes) or filter them through a 0.45 µm syringe filter to remove the catalyst particles before analysis.[9]
-
Analysis: Measure the absorbance of the supernatant/filtrate using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λ_max) of DY27, which is approximately 393-396 nm.[5][10]
Data Analysis: The degradation efficiency can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 Where A₀ is the initial absorbance of the dye solution (at time t=0, after the dark adsorption phase) and Aₜ is the absorbance at a specific time interval 't'.
Caption: Experimental workflow for the photocatalytic degradation of azo dyes.
Part 2: Enzymatic Degradation Protocol
Objective: To investigate the biodegradation of C.I. Direct Yellow 27 using isolated enzymes like laccases, peroxidases, or azoreductases.[3][11] These enzymes can cleave the azo bond, leading to decolorization.[3]
Materials and Equipment:
-
C.I. Direct Yellow 27 (DY27)
-
Purified enzyme (e.g., Laccase from Trametes versicolor, Azoreductase) or a bacterial consortium.[11]
-
Appropriate buffer solution (e.g., citrate (B86180) or phosphate (B84403) buffer for pH control)
-
If required, a redox mediator (e.g., H₂O₂ for peroxidases)[10]
-
Incubator shaker
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Sterile flasks and pipettes
Experimental Protocol:
-
Reaction Mixture Preparation: In a sterile flask, prepare the reaction mixture containing the dye solution at a known concentration (e.g., 50 mg/L) in a suitable buffer (e.g., 20 mM potassium chloride/HCl buffer, pH 2 for C-peroxidase).[10]
-
Enzyme Addition: Add a specific concentration or activity of the enzyme (e.g., 1.7 IU/mL of C-peroxidase) to the reaction mixture.[10] For a negative control, prepare a similar mixture but with the enzyme denatured by boiling or omitted entirely.
-
Initiation of Reaction: If necessary, start the reaction by adding a co-substrate or mediator (e.g., 1 mM H₂O₂).[10]
-
Incubation: Place the flasks in an incubator shaker at an optimal temperature (e.g., 35 °C) and agitation speed for a defined period.[12] The reaction time can be very fast, sometimes within minutes for purified enzymes.[10]
-
Sampling and Termination: Withdraw samples at regular intervals. The enzymatic reaction can be stopped by adding a quenching agent or by heat inactivation.
-
Sample Preparation and Analysis: Centrifuge the samples to remove any biomass or precipitates. Analyze the supernatant for residual dye concentration using a UV-Vis spectrophotometer.
Data Analysis: The decolorization efficiency is calculated using the same formula as in the photocatalysis protocol, based on the change in absorbance at the dye's λ_max.
Part 3: Advanced Oxidation Process (AOP) - Fenton's Reagent Protocol
Objective: To degrade C.I. Direct Yellow 27 using Fenton's reagent (Fe²⁺ and H₂O₂), which generates highly reactive hydroxyl radicals (•OH) capable of oxidizing a wide range of organic pollutants.
Materials and Equipment:
-
C.I. Direct Yellow 27 (DY27)
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Beakers, magnetic stirrer
-
UV-Vis Spectrophotometer
Experimental Protocol:
-
Solution Preparation: Prepare a known concentration of DY27 solution (e.g., 50 mg/L).[10]
-
pH Adjustment: Adjust the pH of the dye solution to the optimal range for the Fenton reaction, which is typically acidic (pH 2.5-4.0).[13]
-
Fenton Reagent Addition: Add the required amount of ferrous sulfate (e.g., 2.5 mM Fe²⁺) to the solution and stir until dissolved.[10]
-
Initiation of Reaction: Start the reaction by adding the specified amount of hydrogen peroxide (e.g., 7 mM H₂O₂).[10] The reaction is typically rapid.
-
Reaction and Sampling: Allow the reaction to proceed for a set time (e.g., 10-60 minutes), collecting samples at different intervals.
-
Quenching the Reaction: To stop the reaction in the collected samples, raise the pH to above 7.0 using NaOH. This will precipitate the iron as ferric hydroxide (Fe(OH)₃).
-
Sample Preparation and Analysis: Centrifuge the quenched sample to remove the iron sludge. Analyze the clear supernatant for the remaining dye concentration using a UV-Vis spectrophotometer.
Part 4: Analytical Methodologies for Degradation Analysis
To obtain a comprehensive understanding of the degradation process, multiple analytical techniques should be employed.
Protocol 4.1: UV-Vis Spectrophotometry for Decolorization
-
Principle: Measures the decrease in color intensity by monitoring the absorbance at the dye's λ_max.[1]
-
Procedure: Scan the sample from 200-800 nm. A decrease in the peak in the visible region indicates decolorization. An increase in absorbance in the UV region may suggest the formation of aromatic intermediates.[1]
Protocol 4.2: High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling
-
Principle: Separates the parent dye from its degradation products (metabolites). The disappearance of the parent dye peak and the appearance of new peaks confirm degradation.[14]
-
Typical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol (B129727) or acetonitrile (B52724) and water (often with a pH modifier like formic acid).
-
Detector: Diode Array Detector (DAD) or UV-Vis detector to monitor multiple wavelengths.
-
-
Procedure: Inject filtered samples into the HPLC system. Monitor the chromatogram for the peak corresponding to DY27 and any new peaks that appear over time.[12]
Protocol 4.3: Total Organic Carbon (TOC) Analysis for Mineralization
-
Principle: Measures the total amount of organically bound carbon in a sample. A decrease in TOC indicates that the organic dye molecule is being mineralized into CO₂, H₂O, and mineral acids.[13]
-
Procedure: Inject the filtered sample into a TOC analyzer. Compare the TOC values of treated samples to the initial sample to calculate the percentage of mineralization.
Protocol 4.4: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Byproducts
-
Principle: After extraction, this technique is used to identify the structure of volatile and semi-volatile degradation byproducts.[1] This is crucial for determining the degradation pathway and assessing the toxicity of the treated effluent.[2]
Part 5: Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Comparison of Degradation Efficiency for Different Methods
| Treatment Method | Initial Dye Conc. (mg/L) | Reaction Time (min) | Decolorization Efficiency (%) | Mineralization (TOC Removal, %) | Reference |
|---|---|---|---|---|---|
| Photocatalysis (TiO₂) | 20 | 120 | ~70-90% | ~40-60% | [6][7] |
| Enzymatic (Peroxidase) | 50 | 2 | ~90% | Not Reported | [10] |
| Fenton Process | 50 | 10 | >98% | ~70-85% | [10] |
| Combined Fenton-Enzymatic | 50 | 5 | >98% | >90% |[10] |
Table 2: Influence of Key Parameters on Photocatalytic Degradation of DY27
| Parameter | Condition 1 | Degradation (%) | Condition 2 | Degradation (%) | Reference |
|---|---|---|---|---|---|
| pH | pH 4 | 95% | pH 9 | 60% | [13] |
| Catalyst Loading | 1.0 g/L TiO₂ | 85% | 3.0 g/L TiO₂ | 75% (due to scattering) | [7] |
| Initial Dye Conc. | 10 mg/L | 98% | 50 mg/L | 70% |[13] |
Part 6: Degradation Pathway Visualization
The degradation of azo dyes typically begins with the cleavage of the -N=N- bond, which is responsible for the color. This initial step leads to the formation of various aromatic amines, which are then further degraded through ring-opening into smaller, non-toxic molecules.[2][15]
Caption: Generalized pathway for the degradation and mineralization of an azo dye.
References
- 1. jabsonline.org [jabsonline.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Direct yellow 27 | 10190-68-8 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. uwo.scholaris.ca [uwo.scholaris.ca]
- 14. icontrolpollution.com [icontrolpollution.com]
- 15. An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Fungal Cell Wall Visualization: A Guide to Staining Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell integrity, mediating interactions with the environment, and serving as a prime target for antifungal drug development. Accurate and efficient visualization of the fungal cell wall is therefore paramount for a wide range of research applications, from basic mycology to high-throughput screening of novel antifungal compounds.
This document provides detailed application notes and protocols for the use of fluorescent stains in the visualization of fungal cell walls. While established stains such as Calcofluor White and Solophenyl Flavine 7GFE 500 are widely validated, we also present a hypothetical application of C.I. Direct Green 26, a dye not commonly used for this purpose, to illustrate the principles of adapting direct dyes for mycological staining.
Established Fungal Cell Wall Stains: Application Notes and Protocols
Calcofluor White M2R
Calcofluor White M2R is a widely used fluorescent stain that binds non-specifically to chitin (B13524) and cellulose, major components of the fungal cell wall.[1][2] It is a rapid and effective method for detecting a broad range of fungi.[2]
Principle of Action: Calcofluor White binds to β-1,3 and β-1,4 polysaccharides.[1][2] Upon binding, the dye undergoes a conformational change that results in a significant increase in fluorescence emission, appearing as a brilliant apple-green or blue under UV excitation.[1][3]
Protocol for Staining Fungal Cultures:
-
Reagent Preparation:
-
Staining Solution: Prepare a 0.1% (w/v) solution of Calcofluor White M2R in distilled water. For enhanced visualization, especially with tissue samples, a solution containing 1 g/L Calcofluor White M2R and 0.5 g/L Evans Blue can be used. The Evans Blue acts as a counterstain to reduce background fluorescence.
-
10% Potassium Hydroxide (KOH) (Optional): Dissolve 10 g of KOH in 100 mL of distilled water. This can be added to clinical or tissue samples to clear host cells and debris, improving the visibility of fungal elements.[1][2]
-
-
Staining Procedure:
-
Place a small amount of the fungal sample (e.g., a portion of a colony, a cell suspension, or a tissue scraping) onto a clean microscope slide.
-
Add one drop of the Calcofluor White staining solution.
-
(Optional) Add one drop of 10% KOH solution.
-
Place a coverslip over the specimen and allow it to stand for 1-5 minutes at room temperature.[2][4]
-
Gently press to remove excess liquid.
-
-
Visualization:
Solophenyl Flavine 7GFE 500 (Direct Yellow 96)
Solophenyl Flavine 7GFE 500 is another fluorescent dye that serves as an excellent alternative to Calcofluor White for visualizing fungal cell walls, septa, and bud scars.[7][8][9][10] It is noted for being less prone to fading compared to Calcofluor White.[7][8][9][10]
Principle of Action: Similar to other direct dyes, Solophenyl Flavine 7GFE 500 binds to polysaccharides in the fungal cell wall.
Protocol for Staining Fungal Cultures:
-
Reagent Preparation:
-
Staining Solution: Prepare a 0.1% (w/v) stock solution of Solophenyl Flavine 7GFE 500 in distilled water.[7] For working solutions, a 10-fold dilution is often sufficient.
-
-
Staining Procedure:
-
Visualization:
Quantitative Data Summary
| Stain | Excitation Max (nm) | Emission Max (nm) | Target | Advantages | Disadvantages |
| Calcofluor White M2R | ~350-380[1][5][6] | ~432-475[1][5][6] | Chitin & Cellulose | Rapid, high contrast, well-established. | Fades quickly, can cause cell wall deformations at high concentrations.[13] |
| Solophenyl Flavine 7GFE 500 | ~391[12] | ~491[12] | Fungal cell wall polysaccharides | Photostable, compatible with living cells.[7][8][9][10] | Less commonly used than Calcofluor White. |
| Pontamine Fast Scarlet 4B | ~500-543 | ~580-650 | Cellulose | Photostable, distinct red fluorescence.[7][13] | May not stain all fungal species effectively.[13] |
| Trypan Blue | ~620[13] | ~627-720[13] | Chitin & Yeast Glucan | Very photostable, strong red fluorescence.[13] | Can be toxic to cells. |
Hypothetical Application: this compound as a Fungal Cell Wall Stain
Disclaimer: this compound is not a validated or commonly reported stain for fungal cell walls. The following application note is hypothetical and would require experimental validation.
This compound is an anionic trisazo dye primarily used in the textile and paper industries.[2] Its chemical structure suggests it may have an affinity for cellulosic and polysaccharidic materials, which are key components of fungal cell walls.
Hypothetical Principle of Action: As a direct dye, this compound would be expected to bind to the fungal cell wall via non-covalent interactions, such as hydrogen bonding and van der Waals forces, with the polysaccharide components. If it possesses fluorescent properties, this binding event could result in an increase in fluorescence emission, allowing for visualization.
Proposed Protocol for Evaluation and Staining:
-
Reagent Preparation:
-
Stock Solution: Prepare a 1% (w/v) stock solution of this compound in distilled water.
-
Working Solutions: Prepare a range of dilutions from the stock solution (e.g., 0.1%, 0.01%, 0.001%) in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.2).
-
-
Staining Procedure and Optimization:
-
Grow a test fungus (e.g., Saccharomyces cerevisiae, Aspergillus nidulans) to the desired growth phase.
-
Incubate fungal cells with different concentrations of the this compound working solutions for varying durations (e.g., 5, 15, 30 minutes).
-
Include positive controls (e.g., Calcofluor White, Solophenyl Flavine 7GFE 500) and a negative control (unstained cells).
-
-
Visualization and Validation:
-
Examine the slides under a fluorescence microscope with a broad range of excitation and emission filters to determine the optimal spectral properties of the dye when bound to the fungal cell wall.
-
Assess the staining pattern, specificity, and signal-to-noise ratio.
-
Evaluate potential toxicity by assessing cell viability after staining (e.g., using a viability stain like propidium (B1200493) iodide or by plating).
-
Visualizing Experimental Workflows
Workflow for validating a new fungal cell wall stain.
Standard workflow for a validated fungal cell wall stain.
References
- 1. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 2. microbenotes.com [microbenotes.com]
- 3. dalynn.com [dalynn.com]
- 4. static.igem.org [static.igem.org]
- 5. Spectrum [Calcofluor white 2MR] | AAT Bioquest [aatbio.com]
- 6. Calcofluor-white - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Two new fluorescent dyes applicable for visualization of fungal cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fast, Easy, and Comprehensive Techniques for Microscopic Observations of Fungal and Oomycete Organisms Inside the Roots of Herbaceous and Woody Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spectrum [Solophenyl flavine 7GFE 500] | AAT Bioquest [aatbio.com]
- 13. Frontiers | Cell wall staining with Trypan blue enables quantitative analysis of morphological changes in yeast cells [frontiersin.org]
Troubleshooting & Optimization
Optimizing C.I. Direct Green 26 concentration for fiber staining
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing C.I. Direct Green 26 concentration for fiber staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which types of fibers is it suitable?
A1: this compound is a trisazo direct dye.[1] It is primarily used for dyeing cellulosic fibers such as cotton and viscose.[2][3] It can also be used for silk, paper, and regenerated cellulose (B213188) films.[1][2]
Q2: What are the general solubility properties of this compound?
A2: this compound is a black powder that is soluble in water, forming a green solution.[2] Its solubility in water is approximately 20 g/L at 80-85 °C.[1][2] It is insoluble in organic solvents.[1][2]
Q3: How do temperature and electrolytes (salts) affect the staining process with this compound?
A3: Temperature and electrolytes are crucial variables in the dyeing process with direct dyes.[4][5] Increased temperature can enhance dye diffusion and leveling.[6] Electrolytes, such as sodium chloride or sodium sulfate, are added to the dye bath to increase the affinity of the direct dye for the cellulose fibers and improve dye uptake.[7]
Q4: What is the importance of pH in the this compound staining process?
A4: The pH of the dye bath can influence the dye uptake on fibers. For direct dyes on jute fibers, for instance, dye uptake has been observed to increase up to a pH of 8.0.[8] The optimal pH may vary depending on the specific fiber and experimental conditions.
Experimental Protocol: Fiber Staining with this compound
This protocol provides a general guideline for staining cellulose fibers. Optimal conditions may need to be determined empirically.
Reagent Preparation:
-
Stock Dye Solution (e.g., 1% w/v): Dissolve 1 g of this compound powder in 100 mL of distilled water. Gentle heating may be required to fully dissolve the dye. It is recommended to filter the solution before use to remove any aggregates.
-
Staining Solution: Dilute the stock dye solution with distilled water to the desired working concentration (e.g., 0.1% - 0.5% w/v).
-
Salt Solution (e.g., 10% w/v): Dissolve 10 g of sodium chloride (NaCl) in 100 mL of distilled water.
Staining Procedure:
-
Pre-treatment: Ensure the fiber samples are clean and free of any sizing agents or impurities. Wash the fibers with a mild detergent and rinse thoroughly with distilled water.
-
Dye Bath Preparation: In a suitable vessel, add the calculated volume of staining solution and water to achieve the desired liquor ratio (e.g., 1:20, fiber weight to liquid volume).
-
Staining: Immerse the wet fiber samples in the dye bath.
-
Temperature: Gradually raise the temperature of the dye bath to the desired level (e.g., 80-95 °C).
-
Salt Addition: After reaching the desired temperature, add the salt solution to the dye bath in portions over 15-30 minutes.
-
Incubation: Maintain the temperature and continue the staining process for a specific duration (e.g., 30-60 minutes), with occasional gentle agitation.
-
Rinsing: After staining, remove the fibers from the dye bath and rinse thoroughly with running tap water until the water runs clear.
-
After-treatment (Optional): To improve wash fastness, a cationic fixing agent can be applied according to the manufacturer's instructions.
-
Drying: Air-dry or oven-dry the stained fibers at a moderate temperature.
Data Presentation
Table 1: Recommended Starting Parameters for this compound Fiber Staining
| Parameter | Recommended Range | Notes |
| Dye Concentration | 0.1% - 1.0% (on weight of fiber) | Start with a lower concentration and optimize as needed. |
| Salt Concentration (NaCl) | 10 - 50 g/L | Higher concentrations can increase dye exhaustion but may also promote aggregation.[6] |
| Liquor Ratio | 1:20 - 1:50 | The ratio of the weight of the fiber to the volume of the dye bath. |
| Staining Temperature | 80 - 95 °C | Higher temperatures generally improve dye diffusion. |
| Staining Time | 30 - 60 minutes | Longer times may be required for deeper shades. |
| pH | 7.0 - 8.0 | Optimal pH may vary; testing is recommended.[8] |
Troubleshooting Guide
Problem 1: Uneven or Patchy Staining
-
Q: My stained fibers show uneven or patchy coloration. What could be the cause?
| Potential Cause | Solution |
| Inadequate Fiber Preparation | Ensure fibers are thoroughly cleaned and wetted before staining to remove any impurities or air pockets that could resist dye penetration. |
| Dye Aggregation | Filter the dye solution before use. Avoid excessively high dye or salt concentrations, which can promote the formation of dye aggregates.[10] |
| Uneven Temperature Distribution | Ensure uniform heating of the dye bath and gentle agitation during the staining process to promote even dye distribution.[11] |
| Incorrect Salt Addition | Add the salt solution gradually to the dye bath after it has reached the target temperature to allow for controlled dye exhaustion.[5] |
Problem 2: Poor Color Yield or Light Staining
-
Q: The final color of my fibers is too light. How can I increase the staining intensity?
-
A: Insufficient color yield can be due to suboptimal staining conditions or issues with the dye solution.
-
| Potential Cause | Solution |
| Insufficient Dye Concentration | Increase the concentration of this compound in the dye bath. |
| Low Staining Temperature | Increase the staining temperature to the recommended range (80-95 °C) to enhance dye diffusion and uptake. |
| Inadequate Staining Time | Extend the incubation time to allow for greater dye penetration into the fibers. |
| Incorrect pH | Adjust the pH of the dye bath to the optimal range (e.g., pH 7.0-8.0) to maximize dye-fiber interaction.[8] |
| Insufficient Salt Concentration | Increase the salt concentration to improve dye exhaustion.[6] |
Problem 3: Presence of Precipitate in the Dye Bath or on Fibers
-
Q: I observe a precipitate in my dye bath or on the surface of the stained fibers. What is the cause and how can I prevent it?
-
A: Precipitate formation is often due to dye aggregation or insolubility.
-
| Potential Cause | Solution |
| Dye Aggregation | Filter the stock and working dye solutions before use. Avoid very high concentrations of dye and salt.[10] |
| Hard Water | Use distilled or deionized water to prepare all solutions, as minerals in hard water can cause some dyes to precipitate. |
| Incorrect pH | Ensure the pH of the dye bath is within the optimal range, as extreme pH values can affect dye solubility. |
Visualizations
Caption: Experimental workflow for this compound fiber staining.
Caption: Troubleshooting logic for uneven staining with this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Direct Green 26 CAS#: 6388-26-7 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Resolving Dyeing Issues with Regard to Direct Dyes | [vipulorganics.com]
- 5. Problems in Dyeing with Direct Dyes | Dyeing of Cotton with Direct Dyes - Fibre2Fashion [fibre2fashion.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH on the Dye Absorption of Jute Fibre Dyed with Direct Dyes – Oriental Journal of Chemistry [orientjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. vichem.vn [vichem.vn]
Troubleshooting uneven staining with Direct Green 26 on cotton
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing uneven staining with Direct Green 26 on cotton fibers.
Frequently Asked Questions (FAQs)
Q1: What is Direct Green 26 and why is it used for cotton?
Direct Green 26 is a water-soluble, anionic trisazo dye.[1] It is classified as a direct dye because it can be applied directly to cellulosic fibers like cotton from an aqueous solution without the need for a mordant.[2][3] Its affinity for cotton is due to the attraction between the anionic sulfonic acid groups (-SO₃Na) in the dye molecule and the hydroxyl groups (-OH) on the cellulose (B213188) polymer of cotton.[2] This makes it a straightforward and economical choice for dyeing cotton and other cellulosic materials.[3][4]
Q2: What are the main factors that influence the evenness of Direct Green 26 staining?
The uniformity of staining is influenced by several critical dye bath variables:
-
Electrolyte Concentration (Salt): Salt is crucial for promoting dye exhaustion. Cotton fibers develop a negative surface charge in water, which repels the anionic dye molecules.[5][6] Electrolytes like sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄) neutralize this charge, allowing the dye to approach and bind to the fiber.[5]
-
Temperature: Temperature affects the rate of dyeing and dye migration.[5] Higher temperatures generally increase the dyeing rate and help in achieving a level (even) application by promoting the movement of dye molecules within the fiber.[5]
-
Liquor Ratio: This is the ratio of the weight of the dye bath to the weight of the fabric. Lower liquor ratios can increase dye exhaustion but may hinder fabric movement, leading to unevenness if not properly managed.[4][5]
-
Fabric Preparation: Inadequate pretreatment of the cotton is a primary cause of uneven dyeing.[7][8] The fabric must be thoroughly scoured and bleached to remove natural waxes, oils, and other impurities that can resist dye uptake.[7][9]
-
Dye Dissolution: Direct Green 26 must be completely dissolved before being added to the dye bath to prevent dye spots.[9]
Q3: How does the classification of direct dyes relate to staining evenness?
The Society of Dyers and Colourists classifies direct dyes into three groups based on their dyeing characteristics, which is crucial for troubleshooting unevenness:[4][10]
-
Class A (Self-Leveling): These dyes have good migration properties and can dye uniformly even when salt is added at the beginning of the process.[4][10] They may require more salt for good exhaustion.
-
Class B (Salt-Controllable): These dyes have poorer leveling properties. Uniformity is achieved by controlling the addition of the electrolyte, which is typically added in portions after the dye bath has reached the target temperature.[4][10]
-
Class C (Salt- and Temperature-Controllable): These dyes have poor migration, and their uptake increases rapidly with temperature.[4] The dyeing rate must be controlled by regulating both the rate of temperature rise and the addition of salt.[4][10]
Determining the class of Direct Green 26 (or treating it as a more sensitive Class B or C dye) can inform the appropriate dyeing procedure.
Troubleshooting Guide for Uneven Staining
Problem: My cotton fabric has patchy, streaky, or uneven color after staining with Direct Green 26.
This section provides a systematic approach to identifying and resolving the root cause of uneven dyeing.
Initial Troubleshooting Workflow
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Dyeing of cotton with Direct Dyes.pptx [slideshare.net]
- 3. Introductory Guide to Direct Dyes | Prima Chemicals [primachemicals.com]
- 4. Problems in Dyeing with Direct Dyes | Dyeing of Cotton with Direct Dyes - Fibre2Fashion [fibre2fashion.com]
- 5. Factors that affect direct dyeing [buentex.com]
- 6. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 7. textileinfohub.com [textileinfohub.com]
- 8. researchgate.net [researchgate.net]
- 9. sahnifabrics.com [sahnifabrics.com]
- 10. longwayeducation.com [longwayeducation.com]
Improving the photostability of C.I. Direct Green 26 in experiments
Welcome to the technical support center for C.I. Direct Green 26. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the improvement of its photostability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the typical light fastness of this compound?
A1: this compound, a trisazo direct dye, exhibits moderate photostability. According to ISO standards, it has a light fastness rating of 3 on a scale of 1 to 8, where 8 represents the highest fastness.[1] This moderate rating indicates that it is susceptible to fading upon exposure to light.
Q2: What are the primary mechanisms behind the photodegradation of this compound?
A2: The photodegradation of azo dyes like this compound is a complex process. The main drivers are photo-oxidation and photolysis. After absorbing photons from a light source, the dye molecule becomes excited and can undergo a series of photochemical reactions that destroy its chromophoric structure, leading to fading. These reactions are often mediated by reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which attack the azo bonds. The specific degradation pathway can be influenced by the dye's aggregation state on the substrate and environmental factors like humidity and the presence of oxygen.
Q3: How can I improve the photostability of this compound in my experiments?
A3: Several strategies can be employed to enhance the photostability of this compound. The most common approaches involve the use of UV absorbers and antioxidants. UV absorbers work by preferentially absorbing harmful UV radiation and dissipating it as heat, thus shielding the dye molecules.[2][3] Antioxidants function by quenching reactive oxygen species that are responsible for the photo-oxidative degradation of the dye.[4] Additionally, optimizing the dyeing process to ensure good dye fixation and removing any unfixed dye can also contribute to improved light fastness.[1]
Q4: What types of UV absorbers are effective for improving the light fastness of dyes on cotton?
A4: Benzophenone (B1666685) and benzotriazole (B28993) derivatives are commonly used classes of UV absorbers for textiles.[2][5] For cotton fabrics, which have hydroxyl groups, UV absorbers that can form hydrogen bonds with the cellulose (B213188) fibers are particularly effective. Some reactive UV absorbers can even form covalent bonds with the fibers, providing excellent durability.
Q5: Can antioxidants be used in conjunction with UV absorbers?
A5: Yes, using a combination of UV absorbers and antioxidants can provide a synergistic protective effect. While UV absorbers shield the dye from UV radiation, antioxidants can neutralize any reactive oxygen species that may still be generated, offering a multi-faceted approach to improving photostability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid fading of this compound under laboratory light sources. | The inherent moderate light fastness of the dye. | Apply a UV absorber, such as a benzophenone derivative, to the dyed substrate to filter out damaging UV radiation.[2] |
| Photo-oxidative degradation by reactive oxygen species (ROS). | Incorporate an antioxidant, such as Vitamin C or gallic acid, into your system or as a post-treatment to quench ROS.[4] | |
| Inconsistent fading across a dyed sample. | Uneven application of the dye or photostabilizing agent. | Ensure a uniform application of both the dye and any subsequent treatments (UV absorbers or antioxidants) by using standardized protocols like the pad-dry-cure or exhaust methods. |
| Variations in light exposure intensity across the sample. | Utilize a calibrated light source with uniform irradiance for all photostability experiments. | |
| Color shift (change in hue) in addition to fading. | Formation of specific photodegradation byproducts that are colored. | Characterize the degradation products using techniques like HPLC-MS to understand the degradation pathway. This may inform the selection of more appropriate photostabilizers. |
| Interaction of the dye with other chemicals in the experimental system. | Evaluate the compatibility of all components in your system with this compound under light exposure. | |
| Reduced effectiveness of photostabilizing treatments after washing. | Leaching of non-covalently bound UV absorbers or antioxidants from the substrate. | Consider using reactive UV absorbers that form covalent bonds with the textile fibers for enhanced durability. |
Quantitative Data on Photostability Improvement
| Treatment | Concentration (% owf) | Exposure Time (hours) | Illustrative ΔE*ab (Color Difference) | Light Fastness Rating Improvement (Illustrative) |
| Control (No Treatment) | N/A | 36 | 6.35 | 3 |
| Vitamin C (Antioxidant) | 2% | 36 | 4.12 | +1 to +2 |
| Gallic Acid (Antioxidant) | 2% | 36 | 5.64 | +0 to +1 |
| Benzophenone (UV Absorber) | 2% | 36 | 5.39 | +0 to +1 |
| Phenyl Salicylate (UV Absorber) | 2% | 36 | 5.45 | +0 to +1 |
Data is illustrative and based on studies with reactive dyes on cotton.[4] owf stands for "on the weight of the fabric."
Experimental Protocols
Protocol 1: Application of a Benzophenone-based UV Absorber to Cotton Fabric using the Pad-Dry-Cure Method
This protocol describes a standard procedure for applying a UV absorber to a cotton fabric dyed with this compound.
Materials:
-
Dyed cotton fabric
-
Benzophenone-based UV absorber (e.g., 2,4-dihydroxybenzophenone)
-
Sodium carbonate
-
Wetting agent
-
Padding mangle
-
Drying oven
-
Curing oven
Procedure:
-
Preparation of the Padding Liquor:
-
Dissolve the benzophenone UV absorber in water to a concentration of 20-40 g/L.
-
Add a wetting agent (1-2 g/L) to ensure even uptake.
-
Add sodium carbonate (10-20 g/L) to achieve a pH of 10-11, which facilitates the interaction between the UV absorber and the cotton fibers.[6]
-
-
Padding:
-
Immerse the dyed cotton fabric in the padding liquor.
-
Pass the fabric through a padding mangle set to achieve a wet pick-up of 70-80%.
-
-
Drying:
-
Dry the padded fabric in an oven at 80-100°C for 2-5 minutes.
-
-
Curing:
-
Cure the dried fabric in an oven at 130-150°C for 1-5 minutes to fix the UV absorber to the fabric.[6]
-
-
Washing:
-
Thoroughly rinse the treated fabric with hot and cold water to remove any unfixed chemicals.
-
Protocol 2: Accelerated Photostability Testing (Based on ISO 105-B02)
This protocol outlines the procedure for evaluating the light fastness of the treated and untreated dyed fabric.
Equipment:
-
Xenon arc lamp weathering instrument
-
Blue wool standards (ISO 105-B02)
-
Spectrophotometer or colorimeter for CIELAB measurements
-
Grey scale for assessing color change (ISO 105-A02)
Procedure:
-
Sample Preparation:
-
Mount the treated and untreated (control) fabric samples on sample holders.
-
Mount a set of blue wool standards (typically grades 1-8) to be exposed concurrently.
-
-
Exposure:
-
Place the samples and blue wool standards in the xenon arc weathering instrument.
-
Set the exposure conditions according to ISO 105-B02 (e.g., irradiance, temperature, humidity).[1]
-
Expose the samples to the artificial light for a predetermined duration or until a specific blue wool standard shows a certain degree of fading.
-
-
Evaluation:
-
After exposure, remove the samples and the blue wool standards.
-
Visually assess the color change of the samples against the grey scale to determine the light fastness rating in comparison to the blue wool standards.
-
Quantitatively measure the color of the exposed and unexposed areas of each sample using a spectrophotometer to calculate the total color difference (ΔE*ab) using the CIELAB formula.
-
Visualizations
References
- 1. testextextile.com [testextextile.com]
- 2. What are the applications of UV absorbers on textiles? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 3. download.atlantis-press.com [download.atlantis-press.com]
- 4. dl.edi-info.ir [dl.edi-info.ir]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Adsorption of Direct Green 26 onto Cellulose
Welcome to the technical support center for the adsorption of Direct Green 26 onto cellulose (B213188). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to experimental work in this area.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the adsorption of Direct Green 26 onto cellulosic materials?
The primary factors affecting the adsorption efficiency of Direct Green 26 onto cellulose and cellulose-based materials include:
-
Adsorbent Dose: The amount of cellulose adsorbent used directly impacts the number of available binding sites for the dye.
-
Initial Dye Concentration: The concentration of the Direct Green 26 solution will influence the adsorption capacity and the equilibrium of the system.
-
Contact Time: Adsorption is a time-dependent process, and sufficient time is required to reach equilibrium.
-
pH of the Solution: The pH can alter the surface charge of both the cellulose adsorbent and the dye molecule, thereby affecting the electrostatic interactions between them. While specific data for Direct Green 26 is limited, for many direct dyes, adsorption onto cellulose is favored in acidic conditions.[1]
-
Temperature: Temperature can influence the solubility of the dye and the kinetic energy of the dye molecules, which can either enhance or hinder the adsorption process. The effect of temperature is often determined by the thermodynamic nature (exothermic or endothermic) of the adsorption.[2][3]
-
Ionic Strength: The presence of salts in the solution can affect the aggregation of dye molecules and their interaction with the cellulose surface. However, for some direct dyes, the ionic strength has been found to have no significant effect on adsorption efficiency.[1]
Q2: How does the adsorbent dose affect the removal of Direct Green 26?
An increase in the adsorbent (cellulose) dose generally leads to a higher percentage of dye removal. This is because a larger amount of adsorbent provides a greater surface area and more active sites for the dye to bind to. However, the adsorption capacity (the amount of dye adsorbed per unit mass of the adsorbent) tends to decrease with an increasing adsorbent dose. This is attributed to the unsaturation of adsorption sites at higher adsorbent concentrations.[1][4]
Q3: What is the typical equilibrium time for the adsorption of Direct Green 26 onto a cellulose-based adsorbent?
For the adsorption of Direct Green 26 onto treated sawdust, equilibrium is typically established after approximately 120 minutes.[4] The initial phase of adsorption is usually rapid due to the abundance of available active sites on the cellulose surface. As these sites become occupied, the rate of adsorption slows down until equilibrium is reached.
Q4: Which kinetic model best describes the adsorption of Direct Green 26?
The adsorption kinetics of Direct Green 26 onto treated sawdust has been found to be well-described by the pseudo-second-order model.[4] This suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye.[5][6]
Q5: Which isotherm models are suitable for describing the equilibrium of Direct Green 26 adsorption?
The equilibrium data for the adsorption of Direct Green 26 onto treated sawdust can be well-represented by the Tempkin and Sips isotherm models.[4] The Sips isotherm is a combination of the Langmuir and Freundlich models and is useful for predicting adsorption on heterogeneous surfaces. The Temkin isotherm assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to adsorbent-adsorbate interactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low percentage of dye removal. | 1. Insufficient adsorbent dose. 2. Short contact time. 3. Unfavorable pH. | 1. Increase the amount of cellulose adsorbent. 2. Increase the contact time to ensure equilibrium is reached (e.g., extend to 120 minutes or longer). 3. Adjust the pH of the dye solution. For direct dyes, acidic conditions often favor adsorption.[1] |
| Inconsistent or non-reproducible results. | 1. Inhomogeneous mixing of the adsorbent and dye solution. 2. Variation in experimental parameters (temperature, pH, etc.). 3. Aggregation of dye molecules. | 1. Ensure constant and uniform agitation throughout the experiment. 2. Carefully control and monitor all experimental parameters. 3. Prepare fresh dye solutions for each experiment and consider the effect of ionic strength. |
| Adsorption capacity decreases at high initial dye concentrations. | Saturation of the available adsorption sites on the cellulose. | This is an expected phenomenon. To study higher concentrations, consider increasing the adsorbent dose or using a modified cellulose with a higher surface area or more functional groups. |
| Difficulty in separating the adsorbent from the solution after the experiment. | Small particle size of the cellulose adsorbent. | Use a centrifuge at a higher speed or employ membrane filtration for effective separation. |
Quantitative Data Summary
The following tables summarize quantitative data for the adsorption of Direct Green 26 onto a cellulose-based adsorbent (treated sawdust).[4] It is important to note that these values may vary for pure cellulose.
Table 1: Effect of Adsorbent Dose on Direct Green 26 Removal [4]
| Adsorbent Dose (g/L) | Adsorption Capacity (mg/g) | Percent Removal (%) |
| Data not available | Data not available | Increases with dose |
Note: The original study states that percent removal increases while adsorption capacity decreases with an increase in adsorbent dose, but does not provide specific tabulated data.[4]
Table 2: Kinetic Parameters for Adsorption of Direct Green 26 (at 30°C) [4]
| Kinetic Model | Parameters | Value |
| Pseudo-first-order | qe (mg/g) | 13.31 |
| k1 (1/min) | 0.021 | |
| R² | 0.984 | |
| Pseudo-second-order | qe (mg/g) | 15.67 |
| k2 (g/mg·min) | 0.002 | |
| R² | 0.999 |
Table 3: Isotherm Model Constants for Adsorption of Direct Green 26 (at 30°C) [4]
| Isotherm Model | Parameters | Value |
| Langmuir | qm (mg/g) | 26.31 |
| KL (L/mg) | 0.035 | |
| R² | 0.965 | |
| Freundlich | KF ((mg/g)(L/mg)¹/ⁿ) | 1.63 |
| n | 1.54 | |
| R² | 0.942 | |
| Temkin | B | 5.37 |
| KT (L/g) | 0.49 | |
| R² | 0.989 | |
| Sips | qs (mg/g) | 18.02 |
| Ks (L/mg)ⁿ | 0.08 | |
| n | 0.69 | |
| R² | 0.989 |
Experimental Protocols
General Protocol for Batch Adsorption Experiments
This protocol provides a general framework for studying the adsorption of Direct Green 26 onto cellulose.
-
Preparation of Stock Solution: Prepare a stock solution of Direct Green 26 (e.g., 1000 mg/L) by dissolving a known weight of the dye in deionized water.
-
Preparation of Working Solutions: Prepare working solutions of desired concentrations by diluting the stock solution.
-
Adsorption Experiment:
-
Take a series of flasks, and to each, add a known volume of a working dye solution.
-
Add a pre-weighed amount of cellulose adsorbent to each flask.
-
Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.
-
Place the flasks on a mechanical shaker and agitate at a constant speed and temperature for a specific duration.
-
-
Sample Collection and Analysis:
-
At predetermined time intervals, withdraw samples from the flasks.
-
Separate the adsorbent from the solution by centrifugation or filtration.
-
Analyze the concentration of the remaining dye in the supernatant using a UV-Vis spectrophotometer at the maximum wavelength of Direct Green 26.
-
-
Data Calculation:
-
The amount of dye adsorbed at equilibrium, qe (mg/g), can be calculated using the following equation: qe = (C0 - Ce) * V / W where C0 and Ce are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and W is the mass of the adsorbent (g).
-
The percentage of dye removal can be calculated as: % Removal = ((C0 - Ce) / C0) * 100
-
Visualizations
Experimental Workflow for Adsorption Studies
Caption: A flowchart of the typical experimental workflow for a batch adsorption study.
Factors Affecting Adsorption of Direct Green 26
Caption: Key experimental parameters influencing the adsorption of Direct Green 26 onto cellulose.
References
- 1. journals.pan.pl [journals.pan.pl]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Adsorption of azo dyes onto environmentally friendly bacterial cellulose/kappa-carrageenan hydrogel: Isotherm and kinetic studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Kinetic, isotherm, and thermodynamic studies of the adsorption of dyes from aqueous solution by cellulose-based adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming background staining with C.I. 34045 in microscopy
Welcome to the technical support center for C.I. 34045 (also known as Direct Yellow 28). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming background staining and optimizing the use of this fluorescent dye in microscopy applications.
Frequently Asked Questions (FAQs)
Q1: What is C.I. 34045 and what are its primary applications in microscopy?
A1: C.I. 34045, or Direct Yellow 28, is a fluorescent dye belonging to the azo dye class. In microscopy, it is primarily used for staining amyloid plaques in tissue sections, particularly in the context of Alzheimer's disease research. It serves as an alternative to other amyloid-binding dyes like Thioflavin S.
Q2: What are the common causes of high background staining with C.I. 34045?
A2: High background fluorescence can obscure the specific signal from your target and can arise from several sources:
-
Autofluorescence: Tissues, especially from aged specimens or those fixed with aldehyde-based fixatives, can exhibit natural fluorescence.[1][2]
-
Non-specific binding: The dye may bind to cellular components other than the intended target.
-
Excessive dye concentration: Using a higher concentration of C.I. 34045 than necessary can lead to increased background.
-
Insufficient washing: Failure to adequately wash the sample after staining can leave unbound dye molecules, contributing to background noise.
-
Suboptimal blocking: In immunohistochemistry protocols where C.I. 34045 might be used as a counterstain, inadequate blocking of non-specific binding sites can be a factor.
Q3: How can I determine the source of the background staining?
A3: A systematic approach is key. Start by examining an unstained control slide (a tissue section that has gone through all the processing steps except for the application of C.I. 34045). If you observe significant fluorescence in the unstained sample, autofluorescence is a likely contributor. If the unstained sample is dark but your stained sample has high background, the issue is more likely related to non-specific binding of the dye or other experimental parameters.
Troubleshooting Guides
This section provides detailed troubleshooting strategies for common issues encountered when using C.I. 34045.
Guide 1: High Background Fluorescence
High background can significantly reduce the signal-to-noise ratio of your images. The following steps can help mitigate this issue.
Troubleshooting Workflow for High Background
Caption: A logical workflow to diagnose and address high background fluorescence.
Quantitative Data Summary: Starting Points for Optimization
Since specific quantitative data for C.I. 34045 in microscopy is not extensively documented, the following table provides recommended starting concentrations and incubation times based on protocols for similar direct dyes used for amyloid staining, such as Thioflavin S.[3] Optimization for your specific tissue and experimental conditions is crucial.
| Parameter | Recommended Starting Range | Key Considerations |
| C.I. 34045 Concentration | 0.05% - 1% (w/v) in a suitable solvent (e.g., 50-80% ethanol (B145695) or distilled water) | Higher concentrations can increase background. Start with a lower concentration and titrate up to find the optimal signal-to-noise ratio. |
| Incubation Time | 10 - 60 minutes at room temperature | Longer incubation times may increase non-specific binding. |
| Washing Steps | 3-5 washes of 3-5 minutes each | Use a solvent similar to the staining solution (e.g., 50-70% ethanol) for initial washes to remove unbound dye effectively.[3] |
Table 1: Recommended starting parameters for C.I. 34045 staining, subject to optimization.
Guide 2: Autofluorescence Reduction
Autofluorescence can be particularly problematic in tissues containing lipofuscin, collagen, and elastin, or in tissues fixed with aldehyde-based fixatives.[1][2]
Methods to Reduce Autofluorescence:
-
Photobleaching: Exposing the tissue section to a strong, broad-spectrum light source before staining can help to quench endogenous fluorescence.[1][4]
-
Chemical Quenching:
-
Sodium Borohydride: A 0.1% solution in PBS can be applied for a short duration to reduce aldehyde-induced autofluorescence.
-
Sudan Black B: A 0.1% solution in 70% ethanol can be effective in quenching lipofuscin autofluorescence. However, be aware that Sudan Black B itself can introduce a dark background.[2]
-
-
Spectral Unmixing: If your microscopy system has this capability, you can acquire images across multiple spectral channels and use software to separate the specific signal of C.I. 34045 from the autofluorescence spectrum.
Experimental Protocol: Photobleaching for Autofluorescence Reduction [1]
-
Prepare Tissue: Deparaffinize and rehydrate your tissue sections as per your standard protocol.
-
Immerse in Buffer: Place the slides in a container with a suitable buffer (e.g., PBS).
-
Illuminate: Position a strong, broad-spectrum LED light source (e.g., a desk lamp) to illuminate the slides for several hours (e.g., 4-48 hours). The optimal time will need to be determined empirically.
-
Proceed with Staining: After photobleaching, rinse the slides and proceed with your C.I. 34045 staining protocol.
Experimental Protocols
Protocol 1: Staining of Amyloid Plaques in Paraffin-Embedded Brain Tissue with C.I. 34045
This protocol is a general guideline and should be optimized for your specific application. It is based on established methods for similar amyloid-binding dyes.[3][5]
Workflow for Amyloid Plaque Staining
Caption: Step-by-step workflow for staining amyloid plaques with C.I. 34045.
Detailed Methodology:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Hydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse in distilled water.
-
-
Autofluorescence Quenching (Optional):
-
If high autofluorescence is anticipated, perform a quenching step as described in Guide 2 .
-
-
Staining:
-
Prepare a staining solution of C.I. 34045 (e.g., 0.1% w/v) in 50% ethanol. Filter the solution before use.
-
Incubate the slides in the staining solution for 10-30 minutes at room temperature.
-
-
Washing (Differentiation):
-
Briefly rinse the slides in 50% ethanol.
-
Wash the slides in fresh 50% ethanol for 3-5 minutes to remove background staining.
-
Rinse in distilled water.
-
-
Counterstaining (Optional):
-
If a nuclear counterstain is desired, incubate with a suitable dye (e.g., DAPI).
-
Wash thoroughly with PBS or distilled water.
-
-
Mounting:
-
Coverslip the slides using an aqueous mounting medium with an antifade reagent.
-
-
Imaging:
-
Visualize using a fluorescence microscope with appropriate filter sets (e.g., excitation around 400-440 nm).[6]
-
Signaling Pathways and Logical Relationships
While C.I. 34045 directly stains the beta-sheet structure of amyloid aggregates rather than a specific component of a signaling pathway, its use is integral to studying the pathological consequences of altered signaling pathways that lead to amyloidogenesis. The diagram below illustrates the central hypothesis of amyloid cascade in Alzheimer's disease, which provides the context for using dyes like C.I. 34045.
Amyloid Cascade Hypothesis
Caption: Simplified representation of the amyloid cascade hypothesis in Alzheimer's disease.
References
- 1. benchchem.com [benchchem.com]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 5. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
Technical Support Center: Optimization of pH for Direct Green 26 Adsorption
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the adsorption of Direct Green 26. The information is designed to address specific issues encountered during the experimental process of pH optimization.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on the adsorption of Direct Green 26?
The pH of the solution is a critical parameter that significantly influences the adsorption capacity of Direct Green 26, which is an anionic dye.[1] Generally, the adsorption of anionic dyes is more favorable in acidic conditions (lower pH).[2][3] As the pH increases towards alkaline conditions, the adsorption efficiency for Direct Green 26 is expected to decrease.
Q2: Why is the adsorption of an anionic dye like Direct Green 26 favored at a lower pH?
The enhanced adsorption at lower pH is primarily due to electrostatic interactions.[2] The mechanism involves two key components:
-
Adsorbent Surface Charge: At a low pH, the concentration of H+ ions in the solution is high. These ions protonate the functional groups on the adsorbent's surface, resulting in a net positive charge.[1]
-
Dye Molecule: Direct Green 26 is an anionic dye, meaning it carries a negative charge in solution due to the presence of sulfonate groups in its molecular structure.[4][5]
The positively charged adsorbent surface at low pH creates a strong electrostatic attraction for the negatively charged anionic dye molecules, leading to increased adsorption.[2]
Q3: What is the Point of Zero Charge (pHPZC) and why is it crucial for my experiments?
The Point of Zero Charge (pHPZC) is the specific pH value at which the net surface charge of an adsorbent material is zero.[6] It is a fundamental property for understanding adsorption mechanisms.[1]
-
If Solution pH < pHPZC: The adsorbent surface is predominantly positively charged, which favors the adsorption of anionic dyes like Direct Green 26.[1]
-
If Solution pH > pHPZC: The adsorbent surface becomes negatively charged due to deprotonation (reaction with OH- ions), leading to electrostatic repulsion of anionic dye molecules and a decrease in adsorption efficiency.[1][2]
Determining the pHPZC of your adsorbent is essential for predicting the optimal pH range for your study.[7][8]
Q4: My dye removal efficiency drops significantly at a pH above 7. Is this a normal result?
Yes, this is a typical and expected result for the adsorption of an anionic dye like Direct Green 26. This phenomenon occurs because at a pH above the adsorbent's pHPZC (which is often in the neutral or slightly acidic/basic range), both the adsorbent surface and the dye molecules are negatively charged. This leads to electrostatic repulsion, which hinders the dye from approaching and binding to the adsorbent surface, thus reducing removal efficiency.[2]
Troubleshooting Guide
Problem: I am observing inconsistent or non-reproducible adsorption results across different pH values.
-
Possible Cause 1: Insufficient Equilibration Time. The time required to reach adsorption equilibrium can vary with pH.
-
Solution: Ensure that you have determined the equilibrium time for your specific adsorbent-dye system. It is recommended to run preliminary kinetic studies at the extremes of your pH range (e.g., pH 3 and pH 9) to ensure you are allowing sufficient time for all samples to reach equilibrium.
-
-
Possible Cause 2: Buffer Interference. The components of the buffer solution used to maintain a constant pH might interact with the dye molecules or compete for active sites on the adsorbent.
-
Possible Cause 3: Inaccurate pH Measurement. The pH of the solution can change slightly after the addition of the adsorbent.
-
Solution: Measure and report both the initial pH of the dye solution and the final pH of the solution after the adsorption experiment is complete. This provides a more accurate picture of the conditions under which adsorption occurred.
-
Problem: The overall adsorption capacity for Direct Green 26 is very low, even at the optimal acidic pH.
-
Possible Cause 1: Low Adsorbent Dosage. The amount of adsorbent may not provide sufficient active sites for the concentration of dye used.
-
Solution: Conduct an adsorbent dose optimization study. Systematically vary the mass of the adsorbent while keeping the dye concentration, volume, and pH constant to find a dosage that provides a significant percentage of dye removal.
-
-
Possible Cause 2: Pore Blockage. The adsorbent's pores may be blocked, reducing the available surface area for adsorption.
-
Solution: Ensure the adsorbent has been properly prepared, which may include washing with deionized water to remove impurities and drying to remove moisture. If the adsorbent has been stored for a long time, consider reactivating it according to standard procedures (e.g., gentle heating).
-
Experimental Protocols
Protocol 1: Determination of Optimal pH for Adsorption
This protocol outlines the steps to investigate the effect of pH on Direct Green 26 adsorption.
-
Prepare Stock Solution: Prepare a concentrated stock solution of Direct Green 26 (e.g., 1000 mg/L) in deionized water.
-
Prepare Working Solutions: From the stock solution, prepare a series of identical dye solutions of a desired concentration (e.g., 50 mg/L).
-
Adjust pH: For each working solution, adjust the pH to a specific value within a wide range (e.g., 2, 3, 4, 5, 6, 7, 8, 9, 10, 11).[11] Use dilute HCl or NaOH for adjustment.[10]
-
Initiate Adsorption: Add a precise mass of your adsorbent (e.g., 0.05 g) to each pH-adjusted dye solution (e.g., 50 mL).[2]
-
Agitate for Equilibrium: Place all samples on a shaker and agitate at a constant speed and temperature for a pre-determined equilibrium time.
-
Separate Adsorbent: After agitation, separate the adsorbent from the solution using centrifugation or filtration.
-
Analyze Supernatant: Measure the final concentration of Direct Green 26 in the supernatant using a UV-Vis spectrophotometer at the dye's maximum wavelength (λmax).
-
Calculate Removal Efficiency: Use the following formula to calculate the percentage of dye removal at each pH:
-
% Removal = ((C₀ - Cₑ) / C₀) * 100
-
Where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.
-
-
Determine Optimum pH: Plot the % Removal versus pH. The pH value that corresponds to the highest % Removal is the optimal pH for adsorption.
Protocol 2: Determination of Point of Zero Charge (pHPZC) via Salt Addition Method
This protocol allows for the determination of the adsorbent's pHPZC.[8]
-
Prepare Salt Solution: Prepare a 0.01 M solution of a neutral salt like NaCl or KNO₃.
-
Aliquot Solution: Place equal volumes (e.g., 50 mL) of the salt solution into a series of flasks.
-
Adjust Initial pH: Adjust the initial pH (pHi) of the solutions to cover a range from 2 to 12 using dilute HCl and NaOH. Record these initial pH values.
-
Add Adsorbent: Add an equal and precise mass of the adsorbent (e.g., 0.1 g) to each flask.
-
Agitate for Equilibrium: Seal the flasks and agitate them for 24-48 hours to allow the surface charge to equilibrate.
-
Measure Final pH: Separate the adsorbent and measure the final pH (pHf) of each solution.
-
Calculate ΔpH: Calculate the change in pH (ΔpH) for each sample using the formula: ΔpH = pHi - pHf.
-
Determine pHPZC: Plot ΔpH (y-axis) versus pHi (x-axis). The point where the curve intersects the x-axis (i.e., where ΔpH = 0) is the pHPZC of the adsorbent.
Data Presentation
The quantitative results from the pH optimization study should be summarized in a clear and structured table to facilitate comparison.
Table 1: Effect of Initial pH on the Adsorption of Direct Green 26
| Initial pH | Initial Concentration (mg/L) | Final Concentration (mg/L) | Adsorption Capacity (mg/g) | Removal Efficiency (%) |
| 2.0 | 50.0 | 5.2 | 4.48 | 89.6 |
| 3.0 | 50.0 | 3.1 | 4.69 | 93.8 |
| 4.0 | 50.0 | 4.5 | 4.55 | 91.0 |
| 5.0 | 50.0 | 8.9 | 4.11 | 82.2 |
| 6.0 | 50.0 | 15.3 | 3.47 | 69.4 |
| 7.0 | 50.0 | 24.1 | 2.59 | 51.8 |
| 8.0 | 50.0 | 33.7 | 1.63 | 32.6 |
| 9.0 | 50.0 | 40.2 | 0.98 | 19.6 |
| 10.0 | 50.0 | 44.6 | 0.54 | 10.8 |
| 11.0 | 50.0 | 46.8 | 0.32 | 6.4 |
| Note: The data presented are hypothetical and for illustrative purposes only. Experimental conditions: Adsorbent dose = 1 g/L; Temperature = 25°C; Time = Equilibrium. |
Visualizations
Caption: Experimental workflow for determining the optimal pH for dye adsorption.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. journals.pan.pl [journals.pan.pl]
- 3. researchgate.net [researchgate.net]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Direct Green 26 [chembk.com]
- 6. Point of zero charge - Wikipedia [en.wikipedia.org]
- 7. Recent Progress in Materials | Role of Point of Zero Charge in the Adsorption of Cationic Textile Dye on Standard Biochars from Aqueous Solutions: Selection Criteria and Performance Assessment [lidsen.com]
- 8. lidsen.com [lidsen.com]
- 9. researchgate.net [researchgate.net]
- 10. Insights into the pH-Dependent Adsorption Behavior of Ionic Dyes on Phosphoric Acid-Activated Biochar - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Cellulose Staining: C.I. Direct Green 26 vs. Calcofluor White
For researchers, scientists, and drug development professionals, the accurate visualization of cellulose (B213188) is critical for a wide range of applications, from studying plant cell wall dynamics to developing novel therapeutics targeting polysaccharide-rich structures. This guide provides a comprehensive comparison of two dyes with affinity for cellulose: the well-established fluorescent stain Calcofluor White and the textile dye C.I. Direct Green 26. While Calcofluor White is a mainstay in fluorescence microscopy for this purpose, this guide explores the potential utility and current limitations of this compound as a viable alternative, supported by available data and detailed experimental protocols.
Performance Comparison at a Glance
The selection of an appropriate stain for cellulose visualization depends on various factors, including the specific application, available imaging equipment, and the need for quantitative analysis. The following table summarizes the key characteristics of Calcofluor White and this compound based on existing data.
| Property | Calcofluor White | This compound |
| C.I. Name | Fluorescent Brightener 28 | Direct Green 26 |
| C.I. Number | 40622 | 34045 |
| Binding Target | Cellulose and Chitin (B13524) (β-1,4 and β-1,3 glucans)[1] | Primarily Cellulose (in textile applications)[2][3] |
| Staining Principle | Non-covalent, hydrogen bonding to glucan chains[4] | Non-covalent, substantive dyeing of cellulosic fibers |
| Fluorescence | Bright blue fluorescence under UV excitation[1] | Described as a "blue light green" dye, but specific fluorescence data for microscopy is not readily available[3] |
| Excitation Max. | ~347 nm[1][5] | Not reported for microscopy applications |
| Emission Max. | ~433 nm[6] | Not reported for microscopy applications |
| Photostability | Moderate, can be prone to fading under prolonged exposure | Not characterized for microscopy, but textile dyes often have good lightfastness |
| Toxicity | Generally low toxicity in staining applications, but can induce cell wall stress responses in fungi | As an azo dye, potential for toxicity and carcinogenicity of breakdown products is a concern[7] |
| Primary Use | Fluorescence microscopy of fungi, plants, and algae[1][5] | Textile and paper dyeing[2][3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable staining results. Below are the recommended protocols for cellulose staining using Calcofluor White and a hypothetical protocol for this compound, derived from general principles of direct dye application.
Calcofluor White Staining Protocol for Plant Tissue
This protocol is suitable for visualizing cellulose in plant cell walls.
-
Sample Preparation:
-
For thin samples like root tips or leaf peels, mount directly on a microscope slide.
-
For thicker samples, fix the tissue in a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 1-2 hours at room temperature.
-
Rinse the fixed tissue three times with phosphate-buffered saline (PBS) for 5 minutes each.
-
Section the tissue to the desired thickness using a vibratome or microtome.
-
-
Staining:
-
Prepare a 0.1% (w/v) stock solution of Calcofluor White M2R in distilled water. This stock solution should be stored in the dark.
-
Dilute the stock solution 1:10 in distilled water to make a 0.01% working solution.
-
Immerse the sample in the 0.01% Calcofluor White working solution for 5-10 minutes at room temperature. The incubation time may need optimization depending on the sample thickness and density.
-
-
Washing:
-
Remove the staining solution and wash the sample with distilled water three times for 5 minutes each to remove excess dye and reduce background fluorescence.
-
-
Mounting and Imaging:
-
Mount the stained sample in a suitable mounting medium (e.g., glycerol (B35011) or a commercial anti-fade mountant).
-
Image using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~350 nm, Emission: ~450 nm).
-
Hypothetical Staining Protocol for this compound
As this compound is not a standard fluorescent stain for microscopy, this protocol is a suggested starting point based on the properties of direct dyes. Optimization will be required.
-
Sample Preparation:
-
Follow the same sample preparation and fixation steps as for Calcofluor White.
-
-
Staining:
-
Prepare a 0.1% (w/v) stock solution of this compound in distilled water. Gentle heating may be required to dissolve the dye.
-
Dilute the stock solution to a working concentration of 0.01% - 0.1% in distilled water.
-
Immerse the sample in the working solution for 10-30 minutes at room temperature.
-
-
Washing:
-
Wash the sample extensively with distilled water to remove unbound dye. Multiple washes (5-10 times) may be necessary due to the high substantivity of direct dyes.
-
-
Mounting and Imaging:
-
Mount the sample in an aqueous mounting medium.
-
Attempt to image using a fluorescence microscope with a standard green filter set (e.g., FITC or GFP filters). The optimal excitation and emission wavelengths are unknown and would need to be determined experimentally.
-
Visualizing the Experimental Workflow and Dye Interactions
To better understand the staining process and the interaction of these dyes with cellulose, the following diagrams are provided.
Discussion and Conclusion
Calcofluor White remains the gold standard for fluorescent staining of cellulose in a research setting. Its well-characterized fluorescence properties, established protocols, and specificity for β-glucans make it a reliable tool for qualitative and quantitative studies of cellulose and chitin distribution. Its primary mode of interaction is through hydrogen bonding with the hydroxyl groups of the glucan chains, which upon binding, restricts the molecule's rotation and leads to a significant increase in fluorescence quantum yield.
This compound , on the other hand, presents a more speculative option. As a direct dye, it is designed to have a high affinity for cellulose, a property that is advantageous for textile dyeing. This affinity is generally attributed to a combination of hydrogen bonding and van der Waals forces, which allow the planar dye molecules to align with the cellulose polymers. However, its utility as a fluorescent stain for microscopy is largely unexplored. The lack of available data on its fluorescence excitation and emission spectra, photostability in a microscopy context, and potential for cytotoxicity are significant hurdles for its adoption. While it is described as a "blue light green" dye, this does not provide the specific spectral information needed for proper filter selection and imaging.
Potential for Cellular Interference: An important consideration for researchers, particularly in drug development, is the potential for a stain to interfere with cellular signaling pathways. While Calcofluor White is generally considered safe for staining, some studies have shown that it can induce cell wall stress and compensatory responses in fungi. The toxicological profile of this compound is not well-defined in the context of cell staining, but as an azo dye, there is a potential for its metabolic breakdown products to be carcinogenic[7].
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Direct Green 26 CAS#: 6388-26-7 [m.chemicalbook.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Analytical staining of cellulosic materials: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 5. Time-resolved tracking of cellulose biosynthesis and assembly during cell wall regeneration in live Arabidopsis protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gsconlinepress.com [gsconlinepress.com]
A Comparative Analysis of C.I. Direct Green 26 and Other Direct Dyes for Textile Research
In the realm of textile research, the selection of appropriate dyes is paramount to achieving desired coloration, fastness, and performance characteristics. This guide provides a comprehensive comparison of C.I. Direct Green 26 against other commonly used direct dyes, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making. The following sections detail the performance characteristics, experimental protocols, and environmental considerations of these dyes.
Performance Comparison of Direct Dyes
Direct dyes are a class of water-soluble colorants that can be applied directly to cellulosic fibers, such as cotton, without the need for a mordant.[1] While known for their ease of application and vibrant shades, they often exhibit limitations in wash and light fastness.[2][3] This comparative analysis focuses on key performance indicators to aid in dye selection.
Table 1: Comparative Fastness Properties of Selected Direct Dyes
| Dye Name | C.I. Name | Wash Fastness (ISO 105-C06) | Rubbing Fastness (AATCC TM 8) | Light Fastness (AATCC TM 16.3) |
| Direct Green 26 | 34045 | 3 | Dry: 4, Wet: 3 | 5 |
| Direct Red 80 | 35780 | 2-3 | Data Not Available | 3-4 |
| Direct Yellow 12 | 24895 | 3 | Data Not Available | 5 |
| Direct Blue 1 | 24410 | 2 | Data Not Available | 2-3 |
Note: Fastness is graded on a scale of 1 to 5, where 5 represents the highest fastness.
Data sourced from various chemical supplier databases and textile research publications. [4][5][6][7]
Table 2: Dyeing Efficiency and Environmental Profile
| Dye Name | Typical Exhaustion Rate (%) | Typical Fixation Rate (%) | Environmental Considerations |
| This compound | 70-80 | 60-70 | Azo dye; potential for formation of carcinogenic aromatic amines.[8][9] |
| C.I. Direct Red 80 | 65-75 | 55-65 | Azo dye; potential for formation of carcinogenic aromatic amines.[8][9] |
| C.I. Direct Yellow 12 | 75-85 | 65-75 | Azo dye; potential for formation of carcinogenic aromatic amines.[8][9] |
| C.I. Direct Blue 1 | 60-70 | 50-60 | Azo dye; potential for formation of carcinogenic aromatic amines.[8][9] |
Note: Exhaustion and fixation rates can vary depending on dyeing parameters such as temperature, salt concentration, and liquor ratio.[10][11]
Experimental Protocols
To ensure reproducibility and accurate comparison of dye performance, standardized testing methodologies are crucial. The following are detailed protocols for the key experiments cited in this guide.
Color Fastness to Washing (ISO 105-C06:2010)
This method determines the resistance of the color of textiles to domestic and commercial laundering.[12][13][14][15][16]
Apparatus and Materials:
-
Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath.
-
Stainless steel containers (75 ± 5 mm diameter x 125 ± 10 mm high) of 550 ± 50 ml capacity.
-
Stainless steel balls (6 mm diameter).
-
Multifibre adjacent fabric (fulfilling ISO 105-F10).
-
ECE reference detergent.
-
Grey Scale for assessing change in color (ISO 105-A02) and staining (ISO 105-A03).
Procedure:
-
Prepare a composite specimen by sewing a 10 cm x 4 cm piece of the dyed fabric to a piece of multifibre adjacent fabric of the same size.
-
Prepare the washing solution according to the standard (e.g., 4 g/L ECE detergent).
-
Place the composite specimen and the specified number of stainless steel balls in a container.
-
Add the required volume of washing solution, pre-heated to the test temperature (e.g., 40°C, 50°C, or 60°C).
-
Treat the specimen for the specified time (e.g., 30 minutes).
-
Rinse the specimen twice in cold distilled water.
-
Squeeze out the excess water.
-
Dry the specimen in air at a temperature not exceeding 60°C.
-
Assess the change in color of the dyed fabric and the staining of the multifibre adjacent fabric using the respective Grey Scales under standardized lighting.
Color Fastness to Rubbing (AATCC Test Method 8-2016)
This test evaluates the amount of color transferred from a colored textile surface to other surfaces by rubbing.[17][18][19][20]
Apparatus and Materials:
-
Crockmeter.
-
Standard white cotton crocking cloth.
-
Grey Scale for Staining (AATCC Evaluation Procedure 2) or Chromatic Transference Scale (AATCC Evaluation Procedure 8).
Procedure:
-
Dry Crocking:
-
Mount a 5 cm x 5 cm piece of the dyed fabric onto the base of the crockmeter.
-
Mount a piece of dry crocking cloth over the rubbing finger.
-
Lower the rubbing finger onto the test specimen.
-
Turn the crank to slide the finger back and forth along the specimen 10 times at a rate of one turn per second.
-
Remove the crocking cloth and evaluate the degree of staining using the appropriate scale.
-
-
Wet Crocking:
-
Thoroughly wet a piece of crocking cloth in distilled water and squeeze it to a moisture content of 65 ± 5%.
-
Repeat the procedure for dry crocking using the wet crocking cloth.
-
Color Fastness to Light (AATCC Test Method 16.3-2020)
This method assesses the resistance of a material's color to the fading effects of light.[21][22][23][24][25]
Apparatus and Materials:
-
Xenon-arc lamp fading apparatus.
-
AATCC Blue Wool Lightfastness Standards.
-
Grey Scale for Color Change (AATCC Evaluation Procedure 1).
Procedure:
-
Place a specimen of the test material in the specimen holders.
-
Simultaneously expose the specimen and the AATCC Blue Wool Lightfastness Standards to the light from the xenon-arc lamp under specified conditions of temperature and humidity.
-
The exposure period is determined by the number of AATCC Fading Units (AFUs) required.
-
At the end of the exposure, compare the change in color of the exposed portion of the specimen to the unexposed portion with the changes in the Blue Wool standards.
-
The lightfastness rating is the number of the Blue Wool standard that shows a similar change in color.
Visualizing the Direct Dyeing Process
The application of direct dyes to cellulosic fibers is a physicochemical process involving the adsorption of dye molecules onto the fiber surface.[1][2] The following diagrams illustrate the key steps and relationships in this process.
The following diagram illustrates the key interactions at a molecular level during the adsorption of a direct dye molecule onto a cellulose (B213188) fiber.
References
- 1. apparelbranders.com [apparelbranders.com]
- 2. textileindustry.net [textileindustry.net]
- 3. textilelearner.net [textilelearner.net]
- 4. Direct Green 26 CAS#: 6388-26-7 [m.chemicalbook.com]
- 5. krishnadyes.net [krishnadyes.net]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. Direct Red 80 Dye content 25 2610-10-8 [sigmaaldrich.com]
- 8. static.igem.org [static.igem.org]
- 9. What Is the Main Environmental Impact of Azo Dyes in Textiles? → Learn [lifestyle.sustainability-directory.com]
- 10. asianpubs.org [asianpubs.org]
- 11. sdc.org.uk [sdc.org.uk]
- 12. Standard - Textiles - Tests for colour fastness - Part C06: Colour fastness to domestic and commercial laundering (ISO 105-C06:2010) SS-EN ISO 105-C06:2010 - Swedish Institute for Standards, SIS [sis.se]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. BS EN ISO 105-C06:2010 Textiles. Tests for colour fastness Colour fastness to domestic and commercial laundering [en-standard.eu]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 17. ipstesting.com [ipstesting.com]
- 18. AATCC - AATCC [members.aatcc.org]
- 19. AATCC 8 crocking colorfastness test method [darongtester.com]
- 20. scribd.com [scribd.com]
- 21. AATCC - AATCC [members.aatcc.org]
- 22. blog.qima.com [blog.qima.com]
- 23. scribd.com [scribd.com]
- 24. arcwear.com [arcwear.com]
- 25. keystonecompliance.com [keystonecompliance.com]
Comparative analysis of Direct Green 26 degradation by different catalysts
A comprehensive review of photocatalytic, Fenton, ozonation, and enzymatic methods for the degradation of the azo dye Direct Green 26, providing researchers with comparative performance data and detailed experimental protocols.
The effective degradation of textile dyes, such as the recalcitrant azo dye Direct Green 26, is a critical area of research in environmental science. Various catalytic methods, including advanced oxidation processes (AOPs) and enzymatic treatments, have been investigated for their potential to decolorize and mineralize these pollutants. This guide provides a comparative analysis of different catalysts—photocatalysts (Titanium Dioxide and Zinc Oxide), Fenton and photo-Fenton reagents, ozone, and laccase enzymes—for the degradation of Direct Green 26 and structurally similar dyes.
Performance Comparison of Catalytic Degradation
The efficiency of different catalytic systems in degrading Direct Green dyes varies significantly based on the catalyst type, reaction conditions, and the specific dye structure. The following table summarizes key performance indicators from various studies to facilitate a comparative assessment.
| Catalyst/Process | Target Dye | Catalyst/Reagent Concentration | Initial Dye Concentration | Reaction Time | Degradation Efficiency (%) | Reference |
| Photocatalysis | ||||||
| Black-TiO₂ (B-TiO₂) | Brilliant Green | 0.1 g/L | 10 ppm | 30 min | 99 | [1][2] |
| ZnO Nanoparticles (ZnO-CT) | Brilliant Green | Not specified | Not specified | 210 min | 98 | [3] |
| Fenton/Photo-Fenton | ||||||
| Photo-Fenton (Fe²⁺/H₂O₂) | FFB Bezathren Green | Fe²⁺: 3.29x10⁻⁴ mol/L, H₂O₂: 0.7x10⁻³ mol/L | Not specified | Not specified | 81.20 | [4] |
| Ozonation | ||||||
| O₃/UV | Acid Green 25 | Not specified | Not specified | 10 min | Complete decolorization | |
| Enzymatic Degradation | ||||||
| Laccase (from Trametes versicolor) | Direct Green 6 | 0.167 U | Not specified | 165 min | >90 (decolorization) | [5] |
Experimental Methodologies
Detailed experimental protocols are crucial for the reproducibility and comparison of catalytic degradation studies. Below are methodologies for the different catalytic processes.
Photocatalytic Degradation
Catalyst: Black-TiO₂ (B-TiO₂) Nanoparticles Target Dye: Brilliant Green (10 ppm)
-
Catalyst Suspension: 100 mg of B-TiO₂ nanoparticles were suspended in 100 mL of a 10 ppm Brilliant Green dye solution.[1]
-
Adsorption-Desorption Equilibrium: The resulting suspension was stirred continuously in the dark for 30 minutes to achieve adsorption-desorption equilibrium between the dye and the photocatalyst.[1]
-
Photoreaction: The suspension was then exposed to visible light irradiation under continuous stirring. The temperature of the reactor was maintained between 22–30 °C.[1]
-
Analysis: Aliquots of 2 mL were collected at 5-minute intervals, centrifuged to remove the catalyst, and the absorbance of the supernatant was measured using a UV-Vis spectrophotometer to determine the degradation efficiency.[1]
Catalyst: Zinc Oxide (ZnO) Nanoparticles Target Dye: Brilliant Green
-
Reaction Setup: The photocatalytic degradation was carried out in a vessel containing the dye solution and ZnO nanoparticles.
-
Irradiation: The solution was irradiated with a UV light source (λ = 620 nm) placed at a distance of 7.5 cm from the surface of the solution.[3]
-
Sampling and Analysis: 5 mL aliquots of the reaction mixture were withdrawn at regular intervals (0, 15, 30, and then every 30 minutes). The catalyst was separated by centrifugation (3500 rpm for 3 min), and the absorbance of the remaining solution was measured at 620 nm (λmax) to monitor the degradation.[3]
Fenton and Photo-Fenton Degradation
Process: Helio Photo-Fenton Target Dyes: FFB Bezathren Green, among others
-
Optimized Conditions: The degradation was performed under optimized conditions of pH 3, an iron(II) sulfate (B86663) concentration of 3.29x10⁻⁴ mol/L, and a hydrogen peroxide concentration of 0.7x10⁻³ mol/L at 25°C.[4]
-
Reaction: The Fenton reaction was initiated by adding the reagents to the dye solution under UV irradiation (for the photo-Fenton process).
-
Analysis: The degradation and mineralization were assessed by monitoring the decrease in dye concentration (UV-Vis spectrophotometry) and the reduction in Chemical Oxygen Demand (COD).[4]
Ozonation
Process: O₃/UV Target Dye: Acid Green 25
-
Experimental Setup: Ozonation was carried out in a semi-batch reactor.[6]
-
Procedure: The dye solution was subjected to ozonation, in some cases combined with UV irradiation. Key parameters such as pH, ozone flow rate, and reaction time were varied to determine optimal degradation conditions.
-
Analysis: Decolorization was monitored using a UV-Vis spectrophotometer, and mineralization was assessed by measuring the Total Organic Carbon (TOC) reduction.
Enzymatic Degradation
Enzyme: Laccase from Trametes versicolor Target Dye: Direct Green 6
-
Reaction Mixture: The enzymatic decolorization was performed in a solution containing the dye, the laccase enzyme (0.167 U), and a suitable buffer (100 mM acetate (B1210297) buffer, pH 4.5).[5]
-
Incubation: The reaction mixture was incubated at 25°C for 165 minutes.[5]
-
Analysis: The decolorization was quantified by measuring the decrease in absorbance at the dye's maximum wavelength using a UV-Vis spectrophotometer.[5]
Signaling Pathways and Experimental Workflows
To visualize the logical flow of a typical catalytic degradation experiment, a generalized workflow is presented below using the DOT language for Graphviz.
Caption: Generalized experimental workflow for the catalytic degradation of dyes.
Conclusion
The degradation of Direct Green 26 and similar dyes can be effectively achieved through various catalytic methods. Photocatalysis using modified TiO₂ (B-TiO₂) and ZnO nanoparticles demonstrates high efficiency in relatively short reaction times. The photo-Fenton process is also highly effective, achieving significant mineralization. Ozonation, particularly when combined with UV, leads to rapid decolorization. Enzymatic degradation using laccases offers a green and specific alternative, showing high decolorization percentages. The choice of the optimal catalyst depends on factors such as the desired degradation rate, operational costs, and environmental considerations regarding the catalyst itself. This guide provides a foundation for researchers to compare these methods and select the most appropriate approach for their specific needs in treating textile effluents containing Direct Green 26.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Advances in dye degradation in industrial textile effluent: Unveiling the potential of Fenton, photo-Fenton, and helio-photo-Fenton processes for environmental conservation - Arabian Journal of Chemistry [arabjchem.org]
- 5. Characterization and evaluation of the immobilized laccase enzyme potential in dye degradation via one factor and response surface methodology approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deswater.com [deswater.com]
A Comparative Guide to Alternatives for C.I. Direct Green 26 in Fiber Maturity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for assessing cotton fiber maturity, offering alternatives to the use of C.I. Direct Green 26. The maturity of cotton fibers is a critical quality parameter that significantly influences the processability of the fiber and the quality of the end product, including its dyeing behavior, strength, and tendency to form neps (small, tangled knots of fibers). Accurate assessment of fiber maturity is therefore essential in research, quality control, and the development of textile-based products.
This document details several alternative methods, including dye-based techniques, microscopic evaluation, and high-throughput instrumental analyses. Each method's principles, experimental protocols, and performance are discussed to aid in the selection of the most appropriate technique for specific research and development needs.
Comparison of Fiber Maturity Assessment Methods
The selection of a suitable method for assessing fiber maturity depends on various factors, including the required level of detail, sample throughput, cost, and the specific application. The following table summarizes the key performance characteristics of the primary alternatives to single-dye methods.
| Method | Principle | Throughput | Key Performance Characteristics |
| Differential Dyeing | Immature (thin-walled) and mature (thick-walled) fibers exhibit different dye uptake and retention rates from a two-color dye bath (typically red and green). | Low to Medium | Provides a qualitative visual assessment of maturity distribution. Can be quantified with image analysis or spectrophotometry. ASTM D1464 provides a standard practice, though it is noted as qualitative.[1][2][3] |
| Caustic Soda Swelling | Microscopic observation of fiber morphology after swelling in 18% sodium hydroxide (B78521) solution. Mature fibers appear rod-like, while immature fibers are more ribbon-like. | Low | A direct and well-established method (ASTM D1442). Provides a quantitative measure of mature fibers but is time-consuming and requires skilled operators.[4] |
| Polarized Light Microscopy | Based on the interference colors produced by fibers of different wall thicknesses when viewed under polarized light. | Low | Another direct method (ASTM D1442) that allows for the classification of fibers into different maturity grades based on color.[4] |
| High Volume Instrument (HVI) | Measures the resistance of a cotton sample to airflow to determine the Micronaire value, which is an indicator of both fiber fineness and maturity. | High | A rapid and widely used method in the cotton industry for quality grading. However, it does not separate maturity from fineness. |
| Advanced Fiber Information System (AFIS) | An automated system that measures the properties of individual fibers, providing direct values for maturity ratio, immature fiber content, and fineness. | Medium | Offers detailed and objective measurements of fiber maturity distribution. It is often used as a reference method for calibrating other techniques.[5][6] |
| Image Analysis | Automated analysis of microscopic images of fiber cross-sections to determine geometric parameters related to maturity, such as the degree of wall thickening. | Medium | Provides objective and detailed measurements of fiber maturity.[2][7] |
Experimental Protocols
Differential Dyeing Method
This method provides a visual and potentially quantitative assessment of fiber maturity distribution.
Principle: The differential dyeing method is based on the principle that mature and immature cotton fibers have different affinities for certain direct dyes.[4][7] In a bath containing a mixture of a red and a green dye, mature fibers with thicker cell walls preferentially retain the red dye, while immature fibers with thinner walls appear greener.[8][9] This is because the red dye, having a smaller molecule, diffuses in and out of the more porous structure of immature fibers more easily during rinsing, leaving the larger green dye molecules behind.[9]
Materials:
-
Cotton fiber sample (3g)
-
Diphenyl Fast Red (e.g., C.I. Direct Red 81)
-
Chlorantine Fast Green (e.g., this compound)
-
Sodium chloride (NaCl)
-
Distilled water
-
Beakers
-
Heating plate
-
Centrifuge
-
Grinder and press (for pad preparation)
-
Prepare a dye bath containing Diphenyl Fast Red and Chlorantine Fast Green in boiling distilled water.
-
Introduce a 3-gram sample of cotton fibers into the boiling dye bath.
-
After 15 minutes, add 4% Sodium Chloride (calculated on the weight of the fiber).
-
After another 15 minutes, add a further 4% of Sodium Chloride.
-
Continue boiling for a total of 45 minutes.
-
Remove the sample from the dye bath and rinse it three times in distilled water.
-
Use a centrifuge to remove excess water.
-
Rinse the sample again in cold distilled water and dry it carefully.
-
For visual assessment, the dried cotton can be compared to standard samples of known maturity.
-
For quantitative analysis, the dyed sample can be ground into a powder, pressed into a pad, and its color can be measured using a spectrophotometer or a scanner for image analysis.[1]
Caustic Soda Swelling Method (ASTM D1442)
Principle: This is a direct microscopic method where the maturity of cotton fibers is assessed based on their appearance after being treated with an 18% sodium hydroxide solution. Mature fibers, with well-developed secondary walls, swell into a rod-like shape with an indistinct central canal (lumen). Immature fibers, having thin walls, swell into a flat, ribbon-like shape with a prominent lumen.
Procedure:
-
A small tuft of fibers is placed on a microscope slide.
-
A drop of 18% NaOH solution is added to the fibers, and a coverslip is placed on top.
-
The slide is examined under a microscope.
-
A statistically significant number of fibers (typically several hundred) are classified as mature or immature.
-
The percentage of mature fibers is then calculated.
Logical Workflow for Selecting a Fiber Maturity Assessment Method
The choice of method depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow for selecting the most appropriate technique.
Signaling Pathway for Differential Dyeing
The underlying principle of differential dyeing can be visualized as a simplified signaling pathway, where the physical characteristics of the fiber dictate the final color outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cottontech.co.uk [cottontech.co.uk]
- 4. Testing of Cotton Fibre Maturity – Online Textile Academy [onlinetextileacademy.com]
- 5. cotton.org [cotton.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. cotton.org [cotton.org]
- 9. worlddyevariety.com [worlddyevariety.com]
A Comparative Guide to the Cross-Reactivity of Direct Red 80 with Polysaccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the staining characteristics of C.I. 35780 (Direct Red 80), commonly known as Sirius Red, with a focus on its cross-reactivity with various polysaccharides. It has been noted that the query for "C.I. 34045" does not correspond to a valid Colour Index number, and it is highly probable that the intended subject was the widely used histological dye, C.I. 35780. This guide will, therefore, address the properties of Direct Red 80 and compare its performance with established polysaccharide stains, supported by experimental data and detailed protocols.
Executive Summary
Direct Red 80 is a potent anionic dye renowned for its high specificity in staining collagen fibers, making it an invaluable tool in fibrosis research and connective tissue analysis.[1][2] Its binding mechanism relies on the interaction of its sulfonic acid groups with the basic amino acids of collagen, a process enhanced by the parallel arrangement of collagen fibrils. While primarily a collagen stain, questions regarding its potential cross-reactivity with polysaccharides, which are abundant in the extracellular matrix, are pertinent. This guide consolidates available data to demonstrate that under standard histological conditions, Direct Red 80 exhibits minimal cross-reactivity with polysaccharides. In comparative studies, it is often used in conjunction with specific polysaccharide stains like Alcian Blue to distinctly visualize collagen and proteoglycans within the same tissue section.[3][4]
Data Presentation: Staining Specificity and Performance
The following table summarizes the comparative staining characteristics of Direct Red 80 and common polysaccharide stains.
| Feature | Direct Red 80 (Sirius Red) | Alcian Blue | Periodic Acid-Schiff (PAS) | Ruthenium Red |
| C.I. Number | 35780 | 74240 | N/A | 77800 |
| Primary Target | Collagen (Types I and III)[2] | Acidic mucopolysaccharides, proteoglycans[3] | Neutral polysaccharides, glycogen, glycoproteins | Pectins, acidic polysaccharides |
| Binding Mechanism | Electrostatic interaction with basic amino acid residues in collagen.[1] | Electrostatic interaction with acidic groups (sulfate, carboxyl) of polysaccharides.[3] | Oxidation of vicinal diols in sugars to aldehydes, which then react with Schiff reagent. | Electrostatic interaction with anionic groups of polysaccharides. |
| Color of Stained Component | Red (under bright-field); Birefringent (yellow-orange for Type I, green for Type III) under polarized light.[1][2] | Blue[3] | Magenta | Red/Pink |
| Cross-Reactivity with Polysaccharides | Generally low. Histological evidence shows distinct staining from Alcian Blue.[3][4] | High for acidic polysaccharides. | High for neutral polysaccharides. | High for acidic polysaccharides. |
| Cross-Reactivity with Proteins | High for collagen. Low for other proteins when used with picric acid. | Low. | Can stain some glycoproteins. | Can bind to some acidic proteins. |
Experimental Protocols
Picrosirius Red Staining for Collagen
This method is highly specific for collagen fibers.
Solutions:
-
Picrosirius Red Solution: 0.1% (w/v) Direct Red 80 in a saturated aqueous solution of picric acid.
-
Acidified Water: 0.5% (v/v) glacial acetic acid in distilled water.
-
Weigert's Hematoxylin (B73222) for nuclear counterstaining (optional).
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
(Optional) Stain nuclei with Weigert's hematoxylin for 8 minutes and rinse in running tap water.
-
Stain in Picrosirius Red solution for 1 hour.
-
Wash in two changes of acidified water.
-
Dehydrate rapidly through graded ethanol (B145695) series.
-
Clear in xylene and mount.
Expected Results:
-
Collagen fibers: Red
-
Cytoplasm and muscle fibers: Yellow
-
Nuclei: Black/dark blue
Alcian Blue Staining for Acidic Polysaccharides
This protocol is used for the specific detection of acidic mucopolysaccharides.
Solutions:
-
3% Acetic Acid Solution: 3 ml glacial acetic acid in 97 ml distilled water.
-
Alcian Blue Solution (pH 2.5): 1 g Alcian Blue 8GX in 100 ml of 3% acetic acid solution.
-
Nuclear Fast Red Solution for counterstaining.
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Place in 3% acetic acid for 3 minutes.
-
Stain in Alcian Blue solution for 30 minutes.
-
Wash in running tap water for 2 minutes, then rinse in distilled water.
-
Counterstain with Nuclear Fast Red for 5 minutes.
-
Wash in running tap water.
-
Dehydrate, clear, and mount.
Expected Results:
-
Acidic mucosubstances: Blue
-
Nuclei: Pink/Red
Mandatory Visualization
References
Evaluating the Specificity of Solophenyl Green BLE for Cellulose: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Solophenyl Green BLE and other common reagents for the detection and visualization of cellulose (B213188). While Solophenyl Green BLE is a widely used direct dye in the textile industry for its affinity to cellulose fibers, its application and specificity in a research context are not as well-documented as other available probes. This guide aims to provide a clear comparison based on available data to assist researchers in selecting the appropriate tool for their specific needs.
Overview of Cellulose-Binding Dyes
Cellulose, a primary component of plant cell walls and other biological matrices, is a critical subject of study in various scientific disciplines. The ability to specifically stain and visualize cellulose is essential for understanding cell wall structure, microbial interactions, and the development of cellulose-based biomaterials. Several dyes with varying specificities and detection methods are utilized for this purpose. This guide focuses on comparing Solophenyl Green BLE with three commonly used alternatives: Pontamine Fast Scarlet 4B, Calcofluor White, and Congo Red.
Comparative Data
The following table summarizes the key characteristics of Solophenyl Green BLE and its alternatives. It is important to note the lack of quantitative research-specific data for Solophenyl Green BLE, with its properties largely derived from its industrial applications.
| Feature | Solophenyl Green BLE (Direct Green 26) | Pontamine Fast Scarlet 4B | Calcofluor White | Congo Red |
| Primary Application | Industrial dyeing of cellulose textiles[1] | Fluorescence microscopy of cellulose[2][3][4] | Fluorescence microscopy of cellulose and chitin[5] | Staining and quantification of cellulose and amyloid fibrils[6][7][8] |
| Binding Specificity | High affinity for cellulose | High specificity for cellulose[2] | Binds to both cellulose and chitin[5] | Binds to β-1,4-glucans (cellulose) and other polysaccharides |
| Detection Method | Bright-field microscopy | Fluorescence microscopy[3][9] | Fluorescence microscopy[5] | Bright-field or polarized light microscopy, spectrophotometry[7] |
| Fluorescence | Not typically used as a fluorescent probe | Yes (Red fluorescence)[9] | Yes (Blue fluorescence)[5] | Weakly fluorescent, exhibits apple-green birefringence under polarized light[7] |
| Known Interferences | Other anionic polysaccharides | Lignin autofluorescence can be a factor[9] | Chitin-containing structures (e.g., fungal cell walls)[5][10] | Other amyloid-like structures, non-specific binding can occur |
| Quantitative Assays | Not established in research literature | Can be used for relative quantification based on fluorescence intensity | Can be used for relative quantification based on fluorescence intensity | Well-established for spectrophotometric quantification of cellulose[6][7] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for the application of the compared dyes in a research setting.
Solophenyl Green BLE Staining (General Protocol)
-
Solution Preparation: Prepare a 0.1% (w/v) stock solution of Solophenyl Green BLE in distilled water.
-
Staining: Immerse the cellulose-containing sample in the staining solution for 10-30 minutes.
-
Washing: Rinse the sample thoroughly with distilled water to remove excess unbound dye.
-
Visualization: Observe the sample under a bright-field microscope. Cellulose-rich structures will appear green.
Pontamine Fast Scarlet 4B Staining for Fluorescence Microscopy
-
Solution Preparation: Prepare a 0.01% (w/v) solution of Pontamine Fast Scarlet 4B in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2).
-
Staining: Incubate the sample in the staining solution for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the sample several times with the buffer to reduce background fluorescence.
-
Visualization: Mount the sample and visualize using a confocal or epifluorescence microscope with green excitation (e.g., 543 nm or 561 nm laser line) and red emission detection.[9]
Calcofluor White Staining
-
Solution Preparation: Prepare a 0.1% (w/v) solution of Calcofluor White M2R in distilled water or 10% KOH (for enhanced staining of some fungi).
-
Staining: Apply a drop of the staining solution to the sample and incubate for 5-15 minutes.
-
Washing: Gently wash the sample with distilled water.
-
Visualization: Observe under a fluorescence microscope with UV excitation (around 365 nm) and blue emission (around 435 nm).[5]
Congo Red Staining and Quantification Assay
-
Staining for Microscopy:
-
Solution Preparation: Prepare a 1% (w/v) aqueous solution of Congo Red.
-
Staining: Immerse the sample in the Congo Red solution for 10-20 minutes.
-
Washing: Rinse with distilled water.
-
Differentiation (optional): Briefly dip in 80% ethanol (B145695) to destain non-specific binding.
-
Visualization: Observe under a bright-field or polarized light microscope. Cellulose will appear red under bright-field and exhibit apple-green birefringence under polarized light.[7]
-
-
Spectrophotometric Quantification:
-
Binding Assay: Incubate a known amount of cellulose with a standard solution of Congo Red (e.g., 20 µM in a suitable buffer) for a specified time.
-
Centrifugation: Centrifuge the mixture to pellet the cellulose-dye complex.
-
Measurement: Measure the absorbance of the supernatant at the absorbance maximum of Congo Red (around 490 nm).
-
Calculation: The amount of bound dye is determined by the decrease in absorbance of the supernatant compared to a no-cellulose control.[6]
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for evaluating dye specificity and a typical cellulose staining procedure.
Conclusion
For researchers requiring high specificity and fluorescent detection of cellulose, Pontamine Fast Scarlet 4B appears to be a superior choice over Solophenyl Green BLE based on available scientific literature. Its application in fluorescence microscopy is well-documented, allowing for clear visualization of cellulose microfibril orientation. Calcofluor White is a reliable and bright fluorescent stain but its lack of specificity, binding to both cellulose and chitin, necessitates careful interpretation of results, especially when working with fungi or other chitin-containing organisms. Congo Red remains a valuable tool, particularly for quantitative assays due to its well-established spectrophotometric methods, and its unique birefringence property under polarized light can provide structural information.
Solophenyl Green BLE , while an effective dye for cellulose in industrial settings, currently lacks the body of scientific evidence to be recommended for high-specificity research applications without further validation. Researchers considering its use should perform rigorous control experiments to determine its specificity and potential for quantitative analysis within their system of interest.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Pontamine fast scarlet 4B: a new fluorescent dye for visualising cell wall organisation in radiata pine tracheids | Semantic Scholar [semanticscholar.org]
- 3. Pontamine fast scarlet 4B bifluorescence and measurements of cellulose microfibril angles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. For Congo red binding and fluorescence assays – [bio-protocol.org]
- 7. The Congo Red assay [assay-protocol.com]
- 8. deshbandhucollege.ac.in [deshbandhucollege.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Direct Green 26 and Fluorescent Brighteners for Plant Cell Wall Visualization
For researchers, scientists, and drug development professionals, the accurate visualization of plant cell walls is paramount for understanding plant biology, pathogenesis, and the development of targeted therapeutics. This guide provides a comprehensive comparison of Direct Green 26 and established fluorescent brighteners, offering insights into their performance, protocols, and underlying mechanisms for staining plant cell walls.
While fluorescent brighteners like Calcofluor White (also known as Fluorescent Brightener 28) are well-established and extensively documented for their utility in plant cell wall staining, the application of Direct Green 26 in this context is less explored. This guide aims to provide a detailed comparison based on available data, highlighting the strengths and weaknesses of each for specific research applications.
Performance Comparison: Direct Green 26 vs. Fluorescent Brightener 28
| Feature | Direct Green 26 | Fluorescent Brightener 28 (Calcofluor White) |
| Target Molecules | Primarily cellulose (B213188) and other β-glucans (inferred from textile dyeing applications)[1][2][3] | Cellulose, chitin, and other β-1,3 and β-1,4 polysaccharides[4] |
| Binding Mechanism | Likely non-covalent interactions, hydrogen bonding, and van der Waals forces with cellulose fibers[1][2][3] | Non-covalent stacking and hydrogen bonding with β-glucan chains, leading to enhanced fluorescence[4] |
| Excitation Wavelength | Not well-documented for microscopy. As a green dye, excitation is likely in the blue or UV region. | Typically ~365 nm (UV) |
| Emission Wavelength | Not well-documented for microscopy. Emits in the green region of the spectrum. | Typically ~450 nm (blue) |
| Quantum Yield | Not reported for microscopy applications. Azo dyes, in general, can have low fluorescence quantum yields[5]. | High upon binding to target polysaccharides. |
| Photostability | Not reported for microscopy applications. Azo dyes can be susceptible to photobleaching. | Generally good, but can fade with prolonged exposure to excitation light. |
| Specificity | Likely binds to cellulose-rich structures. Potential for off-target binding is unknown. | High for β-glucans, but can also bind to other polysaccharides. |
| Live Cell Imaging | Feasibility for live-cell imaging is not established. | Widely used for live-cell imaging of plant and fungal cells. |
Experimental Protocols
Fluorescent Brightener 28 (Calcofluor White) Staining Protocol for Plant Tissues
This protocol is a standard method for visualizing plant cell walls using Fluorescent Brightener 28.
Materials:
-
Fluorescent Brightener 28 (Calcofluor White) stock solution (e.g., 1 mg/mL in distilled water)
-
Plant tissue of interest (e.g., roots, stems, leaves)
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Microscope slides and coverslips
-
Fluorescence microscope with a UV filter set (e.g., excitation ~365 nm, emission ~450 nm)
Procedure:
-
Sample Preparation: Prepare thin sections of the plant tissue or use whole mounts of small specimens like root tips.
-
Staining:
-
Immerse the sample in a diluted working solution of Fluorescent Brightener 28 (e.g., 10 µg/mL in PBS) for 5-15 minutes at room temperature in the dark. The optimal concentration and incubation time may vary depending on the tissue type and thickness.
-
-
Washing:
-
Briefly rinse the sample with PBS to remove excess stain. This step is crucial to reduce background fluorescence.
-
-
Mounting:
-
Mount the stained sample in a drop of PBS or a suitable mounting medium on a microscope slide and cover with a coverslip.
-
-
Visualization:
-
Observe the sample under a fluorescence microscope using a UV excitation filter. The cell walls will appear bright blue.
-
Proposed Staining Protocol for Direct Green 26 (Hypothetical and Requires Optimization)
Disclaimer: The following protocol is a hypothetical starting point based on the properties of Direct Green 26 as a direct dye for cellulose. It has not been validated for microscopic applications and will require significant optimization.
Materials:
-
Direct Green 26 powder
-
Distilled water or an appropriate buffer
-
Plant tissue of interest
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (excitation and emission wavelengths need to be determined experimentally)
Procedure:
-
Solution Preparation: Prepare a stock solution of Direct Green 26 (e.g., 1 mg/mL in distilled water). Further dilutions to a working concentration (e.g., 10-100 µg/mL) should be tested.
-
Sample Preparation: Prepare thin sections or whole mounts of the plant tissue.
-
Staining:
-
Immerse the sample in the Direct Green 26 working solution. Incubation times could range from 15 minutes to several hours and may require elevated temperatures, similar to textile dyeing processes.
-
-
Washing:
-
Thoroughly wash the sample with distilled water or buffer to remove unbound dye.
-
-
Mounting:
-
Mount the sample on a microscope slide.
-
-
Visualization:
-
Examine the sample under a fluorescence microscope. The excitation and emission wavelengths will need to be determined empirically. Based on its color, excitation in the blue or UV range and emission in the green range would be a logical starting point.
-
Visualization of Staining Mechanisms and Workflows
References
A Comparative Analysis of the Toxicity of Commercially Important Direct Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity profiles of several widely used direct dyes. The information presented is intended to assist researchers and professionals in making informed decisions regarding the selection and handling of these compounds. The data is compiled from various toxicological studies and is presented to facilitate a clear comparison of acute toxicity, aquatic toxicity, and cytotoxicity. Detailed experimental protocols for key assays are also provided to support the reproducibility of the findings.
Comparative Toxicity Data of Selected Direct Dyes
The following table summarizes the available quantitative toxicity data for a selection of direct dyes. It is important to note that the toxicity of a dye can be influenced by its chemical structure, purity, and the specific experimental conditions under which it is tested.
| Dye Name | C.I. Number | CAS Number | Acute Oral LD50 (Rat) | 48h LC50 (Daphnia magna) | Cytotoxicity (IC50) |
| Direct Blue 1 | 24410 | 2610-05-1 | > 5000 mg/kg[1][2] | Data Not Available | Data Not Available |
| Direct Red 80 | 35780 | 2610-10-8 | No significant acute toxicity data available[3][4] | Data Not Available | Data Not Available |
| Direct Black 38 | 30235 | 1937-37-7 | 7600 mg/kg[5][6] | Data Not Available | Data Not Available |
| Direct Brown 95 | 30145 | 16071-86-6 | Lethal at 1500 ppm in feed over 13 weeks[7][8] | Data Not Available | Data Not Available |
| Direct Blue 218 | 24401 | 2840-00-9 | Data Not Available | 3.6 mg/L[9] | Data Not Available |
Note on Benzidine-Based Dyes: Direct Black 38 and Direct Brown 95 are benzidine-based dyes. Studies have shown that these dyes can be metabolized to the known human carcinogen benzidine[7]. In a 13-week subchronic study, Direct Black 38 was found to be carcinogenic in male and female rats, while Direct Brown 95 was carcinogenic in female rats[8]. In contrast, Direct Red 80 is considered safer as it does not release benzidine (B372746) upon degradation[4].
Experimental Protocols
Detailed methodologies for the key toxicological assays are provided below. These protocols are fundamental to understanding the basis of the presented toxicity data.
Acute Oral Toxicity (LD50) Test
The acute oral toxicity test is designed to determine the median lethal dose (LD50) of a substance when administered orally in a single dose.
Experimental Workflow for Acute Oral Toxicity Test
Caption: Workflow for a typical acute oral toxicity (LD50) study in rats.
Aquatic Toxicity (LC50) Test with Daphnia magna
This test evaluates the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.
Experimental Workflow for Daphnia magna Acute Immobilization Test
Caption: Workflow for the Daphnia magna acute immobilization test.
Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol for MTT Assay:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the direct dye for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the dye that causes a 50% reduction in cell viability.
Genotoxicity (Comet) Assay
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Experimental Protocol for Alkaline Comet Assay:
-
Cell Preparation: Prepare a single-cell suspension from control and dye-treated cells.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as a nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleus, forming a "comet" tail.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).
Signaling Pathways in Direct Dye-Induced Toxicity
The toxicity of direct dyes can be mediated through various cellular signaling pathways, leading to outcomes such as apoptosis (programmed cell death), necrosis (uncontrolled cell death), and oxidative stress.
Apoptosis Signaling Pathways
Apoptosis is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. The activation of effector caspases, such as caspase-3 and caspase-7, is a key event in apoptosis[10].
Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.
Necroptosis Signaling Pathway
Necroptosis is a form of programmed necrosis that is independent of caspases. It is mediated by a signaling complex involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL)[11][12]. Activation of this pathway leads to the phosphorylation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.
Caption: Key steps in the RIPK1/RIPK3/MLKL-mediated necroptosis pathway.
Oxidative Stress Signaling
Many toxic compounds, including some dyes, can induce the production of reactive oxygen species (ROS), leading to oxidative stress. Cells have evolved antioxidant defense mechanisms to counteract oxidative damage. The Nrf2 (Nuclear factor erythroid 2-related factor 2) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways are key regulators of the cellular response to oxidative stress[13][14]. Activation of Nrf2 leads to the expression of a battery of antioxidant and detoxification enzymes.
Caption: General overview of oxidative stress signaling pathways potentially activated by direct dyes.
This guide provides a foundational understanding of the comparative toxicity of selected direct dyes. Further research is necessary to fully elucidate the toxicological profiles and mechanisms of action for a broader range of these compounds. Researchers are encouraged to consult the primary literature and conduct appropriate risk assessments before using these dyes in their work.
References
- 1. Direct Blue 1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. echemi.com [echemi.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Benzidine - Based Dyes: Direct Black 38, Direct Brown 95 and Direct Blue 6 Dyes | Occupational Safety and Health Administration [osha.gov]
- 8. govinfo.gov [govinfo.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interplay of cell death signaling pathways mediated by alternating magnetic field gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Depletion of RIPK3 or MLKL blocks TNF-driven necroptosis and switches towards a delayed RIPK1 kinase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RIPK3-MLKL necroptotic signalling amplifies STING pathway and exacerbates lethal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]
- 14. researchgate.net [researchgate.net]
Unveiling the Efficacy of Textile Dyes in Wastewater Treatment: A Comparative Analysis
The remediation of wastewater contaminated with textile dyes is a critical area of environmental research. The complex aromatic structures of these dyes make them resistant to degradation, posing a significant challenge for conventional wastewater treatment methods. This guide synthesizes available experimental data on the efficacy of various dyes in wastewater studies, offering a comparative perspective for researchers. While specific quantitative data for C.I. Direct Green 26 is limited, this guide draws comparisons from other "direct" dyes and commonly studied textile colorants to provide a useful benchmark.
Comparative Efficacy of Dyes in Wastewater Treatment
The efficiency of dye removal from wastewater is highly dependent on the treatment technology employed and the chemical structure of the dye itself. Advanced Oxidation Processes (AOPs), adsorption, and biological treatments are among the most studied methods. The following table summarizes the performance of various dyes under different treatment conditions, providing a baseline for comparison.
| Dye | Dye Class | Treatment Method | Removal Efficiency (%) | Key Experimental Conditions |
| Direct Orange 26 | Azo | Photocatalysis (CoFe2O4/Ag2O) | ~40% higher degradation with composite catalyst | Visible light irradiation, pH 3.[1] |
| Direct Orange 26 | Azo | Adsorption (Peat) | 92% | Adsorbent dose: 5 g/L.[2] |
| Direct Blue 71 | Azo | Fenton's Oxidation | 94% | pH=3.0, Fe2+= 3 mg/L, H2O2= 125 mg/L, 20 min reaction.[3] |
| Direct Blue 15 | Azo | Biological (Streptomyces albidoflavus) | 61.38% | 5 days incubation at 35°C, pH 6. |
| Direct Red 80 | Azo | Biological (immobilized Phanerochaete chrysosporium) | 94-100% | Batch-operated rotating biological contactor. |
| Methylene Blue | Thiazine | Adsorption (Water Hyacinth Activated Carbon) | 99% | Adsorbent dose: 0.1 g, pH 7, 100 min contact time.[4] |
| Malachite Green | Triphenylmethane | Photocatalysis (Silver-Manganese Oxide NPs) | 92% | 100 min sunlight irradiation.[5] |
| Reactive Black 5 | Azo | Anaerobic Decolorization (Carbon-Based Membrane Bioreactor) | 82% | 50 mg/L initial concentration, 0.05 L·m−2·h−1 permeate flux. |
| This compound | Trisazo | Electrochemical Degradation | 97% (Color), 90-95% (COD) | Graphite carbon electrodes.[6] |
| Direct Green 6 | Azo | Electrocoagulation (Iron anode) | 90.3% | Current density: 3.333 mA/cm2, initial pH: 6.65, 60 min.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used in the cited wastewater treatment studies.
Photocatalytic Degradation
This method utilizes a photocatalyst, typically a semiconductor material, to generate reactive oxygen species upon irradiation with light, which then degrade the dye molecules.
Exemplary Protocol for Photocatalytic Degradation of Direct Dyes:
-
Catalyst Synthesis: Prepare the photocatalyst, for instance, Zinc Oxide (ZnO) nanoparticles, through a precipitation method.
-
Reaction Setup: In a batch reactor, add a known concentration of the dye solution (e.g., 50 mg/L of Direct Blue 71, Direct Red 243, or Direct Yellow 86) and the photocatalyst (e.g., 0.6 g/L of ZnO).[8]
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.
-
Photoreaction: Irradiate the suspension with a light source (e.g., solar or UV lamp).
-
Sampling and Analysis: At regular intervals, withdraw samples from the reactor. Centrifuge the samples to separate the photocatalyst. Analyze the supernatant for the remaining dye concentration using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.
-
Efficiency Calculation: Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial dye concentration and Cₜ is the dye concentration at time 't'.
Adsorption
Adsorption involves the accumulation of dye molecules onto the surface of a solid adsorbent material.
Exemplary Protocol for Adsorption of Dyes on Activated Carbon:
-
Adsorbent Preparation: Prepare activated carbon from a suitable precursor material (e.g., durian peel).[9]
-
Batch Adsorption Studies: In a series of flasks, add a fixed amount of the adsorbent to a known volume and concentration of the dye solution.
-
Parameter Optimization: Vary experimental parameters such as pH, adsorbent dosage, contact time, and initial dye concentration to determine the optimal conditions for dye removal.
-
Equilibrium Studies: Agitate the flasks for a predetermined time until equilibrium is reached.
-
Analysis: Separate the adsorbent from the solution by filtration or centrifugation. Measure the final concentration of the dye in the filtrate using a UV-Vis spectrophotometer.
-
Adsorption Capacity Calculation: Calculate the amount of dye adsorbed per unit mass of adsorbent (qₑ in mg/g) using the formula: qₑ = [(C₀ - Cₑ) * V] / W, where C₀ and Cₑ are the initial and equilibrium dye concentrations (mg/L), V is the volume of the solution (L), and W is the mass of the adsorbent (g).
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in evaluating dye efficacy, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Evaluating Dye Removal Efficacy.
Caption: Advanced Oxidation Process (AOP) Signaling Pathway.
References
- 1. aet.irost.ir [aet.irost.ir]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. pure.ul.ie [pure.ul.ie]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. elixirpublishers.com [elixirpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. deswater.com [deswater.com]
- 9. wseas.us [wseas.us]
Safety Operating Guide
Personal protective equipment for handling C.I. Direct green 26
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling C.I. Direct Green 26. Following these step-by-step instructions is crucial for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.[1]
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Handling this compound Powder | Chemical safety goggles | Nitrile or Neoprene gloves (double-gloving recommended) | NIOSH-approved respirator with a P100 or N95 particulate filter[2][3] | Fully fastened lab coat, long pants, and closed-toe shoes |
| Working with this compound Solutions | Chemical safety goggles | Nitrile or Neoprene gloves | Not generally required if handled in a chemical fume hood | Lab coat, long pants, and closed-toe shoes |
| Cleaning Spills | Chemical safety goggles | Heavy-duty nitrile or neoprene gloves | NIOSH-approved respirator with a P100 or N95 particulate filter (if powder is present) | Lab coat, long pants, and closed-toe shoes |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is vital to minimize the risk of exposure and contamination. This compound is harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[1]
Designated Work Area
-
All work with this compound powder should be conducted in a designated area within a certified chemical fume hood to control airborne particles.[4][5]
-
Cover the work surface with absorbent, disposable bench paper before beginning any procedure.[4]
-
Ensure a safety shower and eyewash station are readily accessible.[1]
Step-by-Step Experimental Protocol: Weighing and Dissolving
-
Preparation : Before handling the powder, ensure all necessary PPE is correctly worn.
-
Tare the Container : Place a labeled, sealable container on the analytical balance and tare it.
-
Transfer Powder : Inside the chemical fume hood, carefully transfer the desired amount of this compound powder to the tared container using a dedicated spatula. Avoid any actions that could generate dust.
-
Seal and Weigh : Securely close the container.
-
Dissolving : Still within the fume hood, add the appropriate solvent to the container with the powder. Swirl gently to dissolve. An anti-static gun can be used to minimize powder dispersion due to static electricity.[4]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination. As an azo dye, specific disposal procedures may be required.
-
Waste Collection : All waste materials, including unused powder, contaminated gloves, bench paper, and solutions, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Waste Classification : Chemical waste generators must determine if the discarded chemical is classified as hazardous waste by consulting state and local regulations to ensure complete and accurate classification.
-
Disposal Method : Do not dispose of this compound down the drain.[6] All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1]
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion : If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1]
-
Spills : In case of a spill, vacate the area and prevent others from entering. Wearing appropriate PPE, cover the spill with an absorbent material. Carefully sweep or vacuum the material into a sealed container for disposal. Avoid generating dust.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
